molecular formula C6H10FNO B2679585 7-Fluoro-5-oxa-2-azaspiro[3.4]octane CAS No. 1214875-48-5

7-Fluoro-5-oxa-2-azaspiro[3.4]octane

カタログ番号: B2679585
CAS番号: 1214875-48-5
分子量: 131.15
InChIキー: KGPIPXGDPCYQKA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Fluoro-5-oxa-2-azaspiro[3.4]octane is a useful research compound. Its molecular formula is C6H10FNO and its molecular weight is 131.15. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-5-oxa-2-azaspiro[3.4]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-5-oxa-2-azaspiro[3.4]octane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-fluoro-5-oxa-2-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO/c7-5-1-6(9-2-5)3-8-4-6/h5,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGPIPXGDPCYQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC12CNC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to 7-Fluoro-5-oxa-2-azaspiro[3.4]octane: A Novel Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the 7-Fluoro-5-oxa-2-azaspiro[3.4]octane scaffold, a novel and promising building block for researchers, medicinal chemists, and drug development professionals. We will delve into its unique molecular architecture, project its physicochemical properties based on established principles, outline robust synthetic strategies, and explore its potential applications in creating next-generation therapeutics. This document moves beyond a simple recitation of facts to explain the causal relationships behind its design and utility, reflecting field-proven insights into modern drug discovery.

Introduction: Embracing Three-Dimensionality in Drug Design

The paradigm in medicinal chemistry has increasingly shifted from flat, aromatic structures towards sp³-rich, three-dimensional scaffolds. This "Escape from Flatland" philosophy is driven by the need to access novel chemical space and develop drug candidates with improved properties.[1] Spirocyclic systems, which feature two rings sharing a single carbon atom, are at the forefront of this movement. They offer a rigid, conformationally constrained framework that can present substituents in precise vectors, enhancing target binding and specificity.[2]

The 5-oxa-2-azaspiro[3.4]octane core, which merges an azetidine and a tetrahydrofuran ring, is a particularly compelling motif. The integrated oxetane-like portion is known to be a powerful tool for modulating key drug properties.[3] Incorporating an oxetane can increase polarity and aqueous solubility, enhance metabolic stability, and reduce the basicity of adjacent amines.[2][4] Furthermore, the strategic introduction of a fluorine atom—a cornerstone of modern medicinal chemistry—can profoundly influence a molecule's metabolic fate, pKa, and binding affinity.[5]

This guide synthesizes these principles to explore the 7-Fluoro-5-oxa-2-azaspiro[3.4]octane scaffold, a molecule designed to harness the synergistic benefits of a spirocyclic core, an oxygen-containing ring, and targeted fluorination.

Part 1: Molecular Architecture and Physicochemical Profile

Structural Analysis

The 7-Fluoro-5-oxa-2-azaspiro[3.4]octane molecule is a spiro-heterocycle built upon a central spiro-carbon that joins a 4-membered azetidine ring and a 5-membered tetrahydrofuran ring. The IUPAC numbering convention places the nitrogen atom at position 2, the oxygen atom at position 5, and the fluorine substituent at position 7 on the tetrahydrofuran ring.

This unique arrangement results in a rigid, non-planar structure with well-defined exit vectors, primarily from the secondary amine at the 2-position. This nitrogen serves as a critical handle for chemical derivatization and integration into larger molecular frameworks.

cluster_structure 7-Fluoro-5-oxa-2-azaspiro[3.4]octane C4 C N2 N(2)-H C4->N2 C1 C(1) C4->C1 C3 C(3) N2->C3 C3->C4 C8 C(8) C1->C8 O5 O(5) O5->C4 C6 C(6) C6->O5 C7 C(7)-F C7->C6 C8->C7

Caption: Ring structure and numbering of the core scaffold.

Projected Physicochemical Properties: A Sum of Its Parts

While extensive experimental data for this specific molecule is not publicly available, we can project its properties with high confidence based on the well-documented influence of its constituent parts.

  • Spirocyclic Core: The fundamental spiro[3.4]octane framework imparts significant rigidity. This conformational restriction is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

  • Oxetane-like Moiety (5-Oxa Ring): The tetrahydrofuran ring, particularly the ethereal oxygen, introduces polarity. This feature is known to be an effective strategy for improving aqueous solubility and reducing lipophilicity compared to all-carbon analogues.[6] It can also serve as a bioisosteric replacement for less favorable groups like carbonyls or gem-dimethyl units, often leading to improved metabolic stability by directing metabolism away from cytochrome P450 enzymes.[2][6]

  • Azetidine Moiety (2-Aza Ring): The 4-membered nitrogen-containing ring provides a secondary amine, which is a versatile functional handle for subsequent chemical modifications. Its pKa will be influenced by the rest of the structure, but it provides a basic center that can be critical for salt formation or hydrogen bonding interactions with a target.

  • Fluorine Substituent: The placement of a fluorine atom at the 7-position is a strategic choice. Fluorine is a small, highly electronegative atom that can block metabolic oxidation at that site, thereby enhancing the pharmacokinetic profile of a drug candidate.[5] Furthermore, it can modulate the acidity/basicity of nearby functional groups and participate in favorable electrostatic or hydrogen bonding interactions within a protein's binding pocket.

Quantitative Physicochemical Data Comparison

To contextualize the properties of the target scaffold, the following table compares data for a related, non-fluorinated ketone precursor with general values for common medicinal chemistry fragments. The introduction of fluorine and reduction of the ketone are expected to further modulate these values.

Property5-oxa-2-azaspiro[3.4]octan-7-one[7]Projected Impact of Fluorination
Molecular Weight 127.14 g/mol (for the base)~145.15 g/mol
LogP (Predicted) -0.68Likely to increase slightly
Hydrogen Bond Acceptors 33
Hydrogen Bond Donors 11
Fsp³ 0.831.0

Part 2: Synthetic Strategies and Methodologies

A robust and scalable synthesis is paramount for the utility of any chemical building block. While a specific, published route for 7-Fluoro-5-oxa-2-azaspiro[3.4]octane is not available, a logical and efficient pathway can be designed based on established chemical transformations used for analogous spirocycles.[8][9]

Retrosynthetic Analysis

A plausible retrosynthetic strategy involves the sequential construction of the two heterocyclic rings from a functionalized cyclopentane precursor. The key disconnections would be the C-N bond of the azetidine and the C-O bond of the tetrahydrofuran, tracing back to a common, readily available starting material.

target 7-Fluoro-5-oxa-2-azaspiro[3.4]octane intermediate1 Protected Fluoro-Spirocycle (e.g., N-Boc) target->intermediate1 Deprotection intermediate2 Fluorinated Amino Diol intermediate1->intermediate2 Azetidine Ring Formation intermediate3 Fluorinated Amino Ester intermediate2->intermediate3 Tetrahydrofuran Ring Formation start Functionalized Cyclopentene intermediate3->start Fluorination & Functionalization

Caption: A proposed retrosynthetic pathway.

Proposed Experimental Protocol

The following protocol outlines a multi-step synthesis designed for scalability and efficiency. Each step is a self-validating system employing well-understood and reliable chemical reactions.

Step 1: Synthesis of a Protected 4-Amino-2-fluorocyclopentan-1-ol Intermediate

  • Starting Material: A commercially available N-Boc protected cyclopentene derivative.

  • Epoxidation: React the cyclopentene with meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM) to form the corresponding epoxide.

  • Ring Opening & Fluorination: Treat the epoxide with a fluoride source, such as triethylamine trihydrofluoride (Et₃N·3HF), to regioselectively open the epoxide and install the fluorine atom. This reaction simultaneously generates a hydroxyl group.

  • Azide Introduction: Convert the hydroxyl group to a leaving group (e.g., a tosylate or mesylate) and subsequently displace it with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).

  • Reduction: Reduce the azide to the primary amine using a standard method like catalytic hydrogenation (H₂, Pd/C) or with triphenylphosphine (PPh₃) followed by water (Staudinger reaction). The product is a key fluorinated amino alcohol intermediate.

Step 2: Formation of the 5-Oxa Ring (Tetrahydrofuran)

  • Rationale: This step involves an intramolecular cyclization. The existing amino and hydroxyl groups need to be differentiated to form the two rings sequentially.

  • Michael Addition: Convert a suitable precursor into a Michael acceptor. An alternative strategy involves starting with a precursor that already contains the necessary functionalities for an intramolecular Williamson ether synthesis.

  • Cyclization: Under basic conditions (e.g., using sodium hydride), the hydroxyl group can displace an appropriately positioned leaving group on the same molecule to form the tetrahydrofuran ring.

Step 3: Formation of the 2-Aza Ring (Azetidine)

  • Rationale: The final step is the formation of the strained 4-membered azetidine ring, typically achieved through an intramolecular nucleophilic substitution.

  • Functionalization: The precursor molecule must now contain the primary amine and a carbon chain with a terminal leaving group (e.g., a bromide or tosylate). This can be achieved through standard functional group interconversions.

  • Intramolecular Cyclization: Treat the amino-alkylhalide intermediate with a non-nucleophilic base (e.g., potassium carbonate or DBU) to promote the intramolecular Sₙ2 reaction, yielding the N-Boc protected spirocyclic product.

  • Deprotection: Remove the Boc protecting group using a strong acid like trifluoroacetic acid (TFA) in DCM to yield the final 7-Fluoro-5-oxa-2-azaspiro[3.4]octane, which can be isolated as a salt (e.g., hydrochloride or trifluoroacetate) for improved stability and handling.

Part 3: Applications in Drug Discovery

The true value of this scaffold lies in its application as a versatile building block for creating novel drug candidates with potentially superior properties.

A Bioisosteric Scaffold with 3D Definition

The 7-Fluoro-5-oxa-2-azaspiro[3.4]octane core can be considered a next-generation bioisostere for common heterocyclic motifs like piperidine and morpholine.[6][10] Unlike these more flexible rings, the spirocyclic nature provides conformational rigidity. This allows medicinal chemists to orient substituents with high precision, which can be crucial for optimizing interactions with a target protein while minimizing off-target effects.

A Platform for Chemical Diversification

The secondary amine of the azetidine ring is the primary vector for diversification. It can readily undergo a wide range of chemical reactions, including:

  • Reductive amination

  • Amide bond formation

  • Sulfonamide formation

  • Nucleophilic aromatic substitution (SₙAr)

This allows for the straightforward attachment of various pharmacophoric elements, enabling rapid exploration of the surrounding chemical space in a lead optimization campaign.

scaffold 7-Fluoro-5-oxa-2-azaspiro[3.4]octane (Core Scaffold) amide Amide Coupling (R-COCl) scaffold->amide sulfonamide Sulfonylation (R-SO2Cl) scaffold->sulfonamide reductive_amination Reductive Amination (R-CHO, NaBH(OAc)3) scaffold->reductive_amination snar SNAr Reaction (Ar-F) scaffold->snar

Caption: Key diversification reactions from the core scaffold.

Potential Application in CNS Drug Discovery

A notable application of the parent 5-oxa-2-azaspiro[3.4]octane scaffold has been disclosed in patents for the development of M4 muscarinic acetylcholine receptor agonists.[11] These agents are being investigated for the treatment of neuropsychiatric and neurological disorders such as schizophrenia and Alzheimer's disease.[11]

The introduction of the 7-fluoro substituent to this core could represent a significant advance. The fluorine atom could block a potential site of metabolism, thereby increasing the half-life and brain exposure of the compound. It might also enhance binding affinity to the M4 receptor through specific polar interactions. Therefore, 7-Fluoro-5-oxa-2-azaspiro[3.4]octane is an exceptionally promising building block for developing improved M4 agonists and other central nervous system (CNS) therapeutics.

Conclusion

7-Fluoro-5-oxa-2-azaspiro[3.4]octane stands out as a highly valuable, three-dimensional building block for modern drug discovery. It strategically combines the conformational rigidity of a spirocycle, the property-enhancing effects of an oxetane-like motif, and the metabolic and electronic benefits of fluorination. Its well-defined structure and versatile chemical handle provide a robust platform for creating novel therapeutics with the potential for improved potency, selectivity, and pharmacokinetic profiles. For research organizations looking to expand beyond "flatland" and explore novel chemical space, the adoption of scaffolds like this is not just an option, but a necessity for innovation.

References

  • Spirocyclic Oxetanes: Synthesis and Properties | Request PDF - ResearchGate. Available at: [Link]

  • Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. Available at: [Link]

  • WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists - Google Patents.
  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Oxetanes in drug discovery - Research Collection. Available at: [Link]

  • Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level | ChemRxiv. Available at: [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane - RSC Publishing. Available at: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. Available at: [Link]

  • The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin - PubMed. Available at: [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Available at: [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. Available at: [Link]

Sources

CAS 2387596-84-9 chemical information and supplier

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on ORM-5029 (CAS 2387596-84-9) , a first-in-class HER2-targeted GSPT1 degrader conjugate.

Next-Generation Antibody-Drug Conjugate (ADC) via Targeted Protein Degradation (TPD)

Executive Summary

ORM-5029 (CAS 2387596-84-9) represents a pivotal evolution in the field of precision oncology, merging two powerful modalities: Antibody-Drug Conjugates (ADCs) and Targeted Protein Degradation (TPD) . Unlike traditional ADCs that deliver cytotoxic payloads (e.g., tubulin inhibitors or topoisomerase inhibitors), ORM-5029 delivers a molecular glue degrader (SMol006) specifically targeting the translation termination factor GSPT1 (G1 to S phase transition 1).

Developed by Orum Therapeutics using their proprietary TPD²™ (Dual-Precision Targeted Protein Degradation) platform, this compound was designed to overcome resistance mechanisms associated with conventional HER2 therapies (such as T-DM1 or T-DXd) by employing a catalytic mechanism of action rather than stoichiometric inhibition.

Key Technical Status: While demonstrating potent preclinical efficacy in HER2-low and HER2-high models, the clinical development (Phase 1) encountered challenges related to liver toxicity , leading to strategic pivots in the pipeline. This guide analyzes the chemical architecture, mechanistic workflow, and experimental handling of this compound.

Chemical Identity & Composition

ORM-5029 is a heterobifunctional macromolecule. Its architecture is defined by three distinct components engineered for stability in circulation and rapid release intracellularly.

Component Specification Function
CAS Number 2387596-84-9 Unique Identifier
Drug Class Degrader-Antibody Conjugate (DAC)Targeted delivery of TPD payload
Antibody Pertuzumab Humanized monoclonal antibody targeting HER2 (ErbB2) dimerization domain (Domain II).
Payload SMol006 A potent, catalytic molecular glue degrader of GSPT1.
Linker Val-Cit-PABc Peptide-based (Valine-Citrulline) cleavable linker with a para-aminobenzyl carbamate spacer.
Conjugation Site-specific / CysteineTypically conjugated to interchain cysteines or engineered sites (DAR ~4 typical for this class).
Appearance Lyophilized Powder / SolutionColorless to light yellow (in solution).[1]
Structural Insight: Why Pertuzumab?

Unlike Trastuzumab (the antibody in T-DM1 and T-DXd), Pertuzumab binds to the dimerization domain (Domain II) of HER2.

  • Scientific Rationale: This allows ORM-5029 to bind HER2 even in the presence of competing Trastuzumab-based therapies, theoretically enabling its use in patients who have progressed on standard-of-care ADCs.

Mechanism of Action (MoA)

The efficacy of ORM-5029 relies on a "Trojan Horse" strategy that culminates in the catalytic destruction of a vital cellular protein.

The TPD² Pathway[2][3][4][5][6]
  • Targeting: The Pertuzumab moiety binds to HER2 on the tumor cell surface.

  • Internalization: The complex is endocytosed via receptor-mediated pathways.

  • Lysosomal Processing: In the lysosome, proteases (e.g., Cathepsin B) recognize the Val-Cit linker sequence and cleave it.

  • Payload Release: The SMol006 payload is released and diffuses into the cytoplasm.

  • Ternary Complex Formation: SMol006 acts as a "molecular glue," binding to the E3 ubiquitin ligase Cereblon (CRBN) and changing its surface topology to recruit GSPT1 .

  • Ubiquitination & Degradation: GSPT1 is poly-ubiquitinated and subsequently degraded by the 26S proteasome.

  • Cell Death: GSPT1 depletion halts protein translation at the termination phase, triggering the Integrated Stress Response (ISR) and rapid apoptosis.

Pathway Visualization

ORM5029_Pathway ADC ORM-5029 (Extracellular) HER2 HER2 Receptor (Cell Surface) ADC->HER2 Binds Domain II Endosome Internalization (Endosome) HER2->Endosome Receptor-Mediated Endocytosis Lysosome Lysosomal Degradation (Cathepsin B Cleavage) Endosome->Lysosome Trafficking Payload SMol006 Release (Cytoplasm) Lysosome->Payload Linker Cleavage Complex Ternary Complex (CRBN + SMol006 + GSPT1) Payload->Complex Recruits E3 Ligase Ubiquitin Poly-Ubiquitination Complex->Ubiquitin E3 Ligase Activity Proteasome Proteasomal Degradation (GSPT1 Destroyed) Ubiquitin->Proteasome Apoptosis Translational Arrest & Apoptosis Proteasome->Apoptosis ISR Activation

Figure 1: The intracellular cascade of ORM-5029, from HER2 engagement to GSPT1-mediated cell death.

Experimental Protocols & Handling

Note: As ORM-5029 is a potent cytotoxic conjugate, all handling must occur in a BSL-2 facility inside a chemical fume hood or biological safety cabinet.

Reconstitution & Storage
  • Solvent: If supplied as a lyophilized powder, reconstitute in sterile water or PBS (pH 7.4). Avoid DMSO for the intact ADC unless specified, as organic solvents can denature the antibody. The payload (SMol006) alone is soluble in DMSO.

  • Storage:

    • Lyophilized: -20°C (stable for ~2 years).

    • Reconstituted: 4°C (use within 1 week). Do not freeze-thaw reconstituted ADC solutions repeatedly, as this causes antibody aggregation.

In Vitro Cytotoxicity Assay (Standard Protocol)

To validate the activity of ORM-5029 in HER2+ cell lines (e.g., BT-474, SK-BR-3).

  • Cell Seeding: Seed HER2+ cells (3,000 cells/well) and HER2- control cells (e.g., MDA-MB-468) in 96-well plates. Incubate for 24 hours.

  • Treatment: Prepare a serial dilution of ORM-5029 (0.01 nM to 100 nM) in culture media. Add to cells.

  • Incubation: Incubate for 72 to 96 hours . (TPD mechanisms often require longer incubation than simple inhibitors to manifest phenotypic death).

  • Readout: Add CellTiter-Glo (or CCK-8) reagent. Measure luminescence/absorbance.

  • Analysis: Plot dose-response curves.

    • Expected Result: IC50 in low nanomolar range (0.1–10 nM) for HER2+ cells; >100 nM for HER2- cells.

Western Blot for GSPT1 Degradation

To confirm the mechanism of action (Target Engagement).

  • Treatment: Treat cells with ORM-5029 (e.g., 10 nM) for timepoints: 4h, 8h, 24h.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Blotting: Run SDS-PAGE. Probe with:

    • Anti-GSPT1 (eRF3a) antibody.

    • Anti-HER2 (loading control/target check).

    • Anti-GAPDH (loading control).

  • Result: You should observe a rapid disappearance of the GSPT1 band (often within 4-8 hours), preceding cell death markers (e.g., Cleaved Caspase-3).

Clinical Insights & Safety Profile

Efficacy vs. Toxicity: The "Liver Signal"

While ORM-5029 showed exceptional promise in preclinical models (including intracranial efficacy due to payload permeability), Phase 1 trials revealed a critical limitation.

  • Observation: Clinical data indicated liver toxicity (hepatotoxicity) in patients.

  • Mechanistic Hypothesis: This is likely an "on-target, off-tumor" effect or a clearance-related issue. GSPT1 is essential in normal tissues. If the ADC is taken up by Kupffer cells or hepatocytes (via non-specific uptake or Fc-gamma receptors) and the payload is released, it degrades GSPT1 in liver cells, causing toxicity.

  • Outcome: Orum Therapeutics paused/discontinued ORM-5029 to prioritize ORM-1153 (CD123-targeted) and ORM-6151 (CD33-targeted), which may have safer tissue distribution profiles.

Scientist-to-Scientist Note: When using ORM-5029 in research, be aware that its high potency (picomolar activity of the payload) means that any non-specific uptake in vivo will likely result in toxicity. Control groups in animal models must be rigorously designed.

Suppliers & Availability

ORM-5029 is available for Research Use Only (RUO) .[2] It is not approved for therapeutic use in humans.

Supplier Catalog / Format Notes
MedChemExpress (MCE) Cat. No. HY-148383Available as "ORM-5029" or related intermediates.
InvivoChem Cat. No. V5029Listed as "ORM-5029 (GSPT1 Degrader ADC)".[3]
BOC Sciences Custom SynthesisOften provides ADC conjugation services if stock is unavailable.

Verify the specific batch concentration and conjugation ratio (Drug-to-Antibody Ratio, DAR) with the supplier, as this varies by lot.

References

  • Orum Therapeutics. (2023).[1][4] A Phase 1, First-in-Human Study of ORM-5029 in Patients with HER2-Expressing Advanced Solid Tumors.[1][5][3] ClinicalTrials.gov Identifier: NCT05511844. Link

  • MedChemExpress. (2024). ORM-5029 Product Monograph and Chemical Information.Link

  • InvivoChem. (2024). ORM-5029: HER2-Targeted GSPT1 Degrader ADC.Link

  • FirstWord Pharma. (2025). Orum pulls in $100M to fund degrader-antibody conjugate pipeline; Updates on ORM-5029 Discontinuation.Link

  • National Cancer Institute (NCI). (2024). NCI Drug Dictionary: Anti-HER2 GSPT1 Degrader ORM-5029.[6]Link

Sources

Technical Whitepaper: 7-Fluoro-5-oxa-2-azaspiro[3.4]octane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the medicinal chemistry utility, synthesis, and structural logic of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane .

Role: High-Value


 Bioisostere & Conformational Modulator
Date:  October 26, 2025
Author:  Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

In the transition from "flat" aromatic drug discovery to three-dimensional (


-rich) chemical space, spirocyclic scaffolds have emerged as critical tools.[1][2] 7-Fluoro-5-oxa-2-azaspiro[3.4]octane  represents a pinnacle of this design philosophy. It functions as a metabolically robust, structurally rigid bioisostere for morpholine and piperidine. By incorporating a fluorine atom at the C7 position of the tetrahydrofuranoid ring, this scaffold offers precise modulation of 

, lipophilicity (

), and metabolic stability without significantly altering the steric footprint of the parent spirocycle.

This guide outlines the structural rationale, synthetic pathways, and application strategies for integrating this core into lead optimization programs.

Structural Logic & Pharmacophore Analysis

The Spiro[3.4] System vs. Traditional Heterocycles

The parent core, 5-oxa-2-azaspiro[3.4]octane, is designed to replace morpholine. While morpholine is ubiquitous, it is often metabolically liable and lacks specific vectorality. The spiro[3.4] system constrains the nitrogen and oxygen vectors into a specific perpendicular orientation, reducing the entropic penalty upon binding to a protein target.

The "Fluorine Effect" at Position 7

The introduction of fluorine at C7 is not merely decorative; it serves three distinct mechanistic functions:

  • Electronic Modulation (Inductive Effect): The fluorine atom exerts a through-bond electron-withdrawing effect (

    
    -induction). Although C7 is distant from the N2 nitrogen, the polarization of the ether oxygen (O5) and the overall ring system subtly lowers the 
    
    
    
    of the secondary amine (or tertiary if substituted). This is critical for optimizing membrane permeability (lowering cationic character at physiological pH) while maintaining solubility.
  • Metabolic Blockade: The C7 position in the tetrahydrofuran ring is a potential site for oxidative metabolism (CYP450-mediated hydroxylation). Fluorine substitution effectively blocks this "soft spot," extending the half-life (

    
    ) of the pharmacophore.
    
  • Conformational Bias (Gauche Effect): The C-F bond prefers a gauche orientation relative to the adjacent C-O bond due to

    
     hyperconjugation and dipole minimization. This locks the 5-membered ring into a specific pucker, pre-organizing the ligand for binding.
    
Comparative Property Landscape

The following table contrasts the fluorinated spirocycle with its non-fluorinated parent and the traditional morpholine surrogate.

PropertyMorpholine5-oxa-2-azaspiro[3.4]octane7-Fluoro-5-oxa-2-azaspiro[3.4]octane
Dimensionality 2D / Flexible Chair3D / Rigid3D / Rigid + Biased
Metabolic Stability Low (N-oxidation/Ring opening)ModerateHigh (Blocked C7 site)
Vectorality LinearOrthogonalOrthogonal
Lipophilicity (

)
Baseline+0.5 to +1.0+0.8 to +1.2 (Modulated)
H-Bond Acceptor Strong (Ether O)Moderate (Steric bulk)Weakened (Inductive w/d)

Strategic Applications in Drug Design

Fragment-Based Drug Discovery (FBDD)

This scaffold is ideal for "Fragment Growing." The N2 nitrogen serves as the primary attachment point (e.g., amide coupling, reductive amination), while the fluorine acts as an NMR handle (


 NMR) for binding assays, allowing for rapid screening of fragment affinity without the need for radiolabeling.
Bioisosteric Replacement
  • Case A (Kinase Inhibitors): Replacing a solvent-exposed piperidine with this scaffold can improve solubility and selectivity by engaging novel vectors in the solvent channel.

  • Case B (GPCR Ligands): In Muscarinic agonist design (e.g., M4 receptor), the spirocycle provides the necessary depth to fit into deep orthosteric pockets where flat aromatics fail.

Synthetic Protocol

The synthesis of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane typically proceeds via a modular route established by the Carreira group and adapted for fluorination. The critical step is the construction of the spiro-junction followed by late-stage deoxyfluorination.

Synthetic Workflow Diagram

Synthesis SM Epichlorohydrin / Allyl Precursors Inter1 Spiro-Cyclization (Ti(OiPr)4 / EtMgBr) SM->Inter1 Kulinkovich-de Meijere Inter2 7-Hydroxy Intermediate (N-Boc Protected) Inter1->Inter2 Hydroboration/Oxidation Fluorination Deoxyfluorination (DAST / Deoxo-Fluor) Inter2->Fluorination Inversion of Config. Deprotection N-Boc Deprotection (TFA / HCl) Fluorination->Deprotection Product 7-Fluoro-5-oxa-2-azaspiro[3.4]octane Deprotection->Product

Figure 1: Modular synthetic pathway accessing the 7-fluoro derivative via a hydroxy precursor.

Detailed Experimental Protocol

Note: This protocol assumes the generation of the 7-hydroxy precursor (racemic or chiral) via standard spiro-cyclization methods [1, 2].

Step 1: Deoxyfluorination of tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

  • Setup: Charge a flame-dried round-bottom flask with tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (1.0 eq) and anhydrous DCM (

    
    ). Cool to 
    
    
    
    under Argon.
  • Reagent Addition: Dropwise add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 eq). The low temperature is critical to prevent ring rearrangement or elimination.

  • Reaction: Allow the mixture to warm to

    
     over 2 hours. Monitor by TLC (stain with Ninhydrin or PMA) or LCMS.
    
    • Checkpoint: Look for the disappearance of the alcohol peak and the emergence of the non-polar fluoride.

  • Quench: Carefully quench with saturated aqueous

    
     at 
    
    
    
    . Vigorous stirring is required to neutralize HF byproducts.
  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[3]
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The fluorine substitution typically lowers polarity compared to the alcohol.

Step 2: N-Boc Deprotection

  • Reaction: Dissolve the fluorinated intermediate in DCM. Add TFA (Trifluoroacetic acid) (10-20 eq) at

    
    . Stir at room temperature for 1 hour.
    
  • Isolation: Concentrate in vacuo. To obtain the free base, redissolve in MeOH and pass through a weak anion exchange cartridge (SCX-2) or treat with

    
    .
    
  • Final Product: 7-Fluoro-5-oxa-2-azaspiro[3.4]octane .

Logical Pathway of Property Modulation

The decision to use this specific scaffold should be driven by data. The diagram below illustrates the decision tree for selecting the 7-fluoro-spiro system over alternatives.

Logic Problem Lead Optimization Challenge Metab Issue: High Metabolic Clearance? Problem->Metab Solubility Issue: Poor Solubility / High LogP? Problem->Solubility Decision1 Switch to Spiro[3.4] Core Metab->Decision1 Yes Solubility->Decision1 Yes Result1 Increased Fsp3 Rigidification Decision1->Result1 Decision2 Add Fluorine at C7 Result2 Blocked Metabolic Site Lower pKa Decision2->Result2 Result1->Decision2 Still metabolically labile? Result1->Decision2 Need pKa adjustment?

Figure 2: Decision logic for implementing the 7-fluoro-spiro scaffold in lead optimization.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. A foundational text on the synthesis of spiro[3.3] and spiro[3.4] systems by the Carreira group.

  • Wuitschik, G., et al. (2010). Oxa-azaspirocycles: Synthesis and Analysis of Physicochemical Properties. Journal of Medicinal Chemistry. Describes the specific 5-oxa-2-azaspiro[3.4]octane core and its property advantages over morpholine.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • SpiroChem AG. Spirocyclic Building Blocks Catalog.

Sources

Unlocking New Dimensions in Drug Design: A Technical Guide to Novel Spirocyclic Bioisosteres for Piperidine and Morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperidine and morpholine rings are ubiquitous scaffolds in medicinal chemistry, gracing the structures of numerous approved drugs.[1][2] However, their inherent structural and metabolic liabilities can present significant hurdles in drug development. This in-depth technical guide explores the burgeoning field of novel spirocyclic bioisosteres designed to overcome these challenges. We will delve into the rationale, design, synthesis, and application of these three-dimensional scaffolds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their potential to unlock new frontiers in therapeutic innovation.

The Enduring Legacy and Latent Challenges of Piperidine and Morpholine

The prevalence of piperidine and morpholine in pharmaceuticals is a testament to their synthetic accessibility and their ability to confer favorable physicochemical properties, such as aqueous solubility and basicity, which are crucial for drug-target interactions and pharmacokinetic profiles. Piperidine, a saturated six-membered heterocycle containing a nitrogen atom, is the third most common ring system in small molecule drugs.[2] Morpholine, with its additional oxygen atom, offers increased polarity and is often employed to fine-tune a compound's properties.[3]

Despite their utility, these traditional scaffolds are not without their drawbacks:

  • Metabolic Instability: The atoms adjacent to the heteroatoms in piperidine and morpholine are often susceptible to metabolic oxidation, leading to rapid clearance and the formation of potentially reactive metabolites.[4]

  • Limited Chemical Space: The conformational flexibility of the six-membered ring, while sometimes advantageous, can also lead to a lack of selectivity for the target protein. Furthermore, the relentless exploration of piperidine and morpholine chemistry has led to a crowded intellectual property landscape.

  • "Flatland" Molecules: Over-reliance on these and other sp2-rich scaffolds can lead to the development of planar molecules, which may not effectively engage with the complex, three-dimensional binding sites of many biological targets.[2][5] The concept of "escaping flatland" has become a guiding principle in modern medicinal chemistry, advocating for the incorporation of more sp3-rich, three-dimensional motifs.[2]

The Rise of Spirocycles: A Gateway to Three-Dimensionality and Improved Properties

Spirocyclic scaffolds, characterized by two rings sharing a single common atom, offer an elegant solution to the limitations of their monocyclic counterparts.[6][7] Their inherent three-dimensionality provides a rigid framework that can project substituents into precise vectors in space, enabling more specific and potent interactions with protein targets.[8][9] This increased structural complexity also opens up vast, underexplored regions of chemical space, offering new opportunities for novel intellectual property.[8][9]

The introduction of a spirocyclic core can profoundly influence a molecule's physicochemical properties in several beneficial ways:[10]

  • Enhanced Solubility: The disruption of molecular planarity and the introduction of more polar surface area can lead to improved aqueous solubility.[1][9]

  • Reduced Lipophilicity: Counterintuitively, the addition of a carbon atom in a spirocyclic arrangement can sometimes lead to a decrease in lipophilicity (logD7.4), a phenomenon attributed to changes in molecular shape and increased basicity.[11]

  • Improved Metabolic Stability: The rigid nature of the spirocyclic core can shield metabolically labile sites from enzymatic degradation.[1][10]

  • Novel Conformational Constraints: The fixed orientation of substituents can lock a molecule into a bioactive conformation, enhancing potency and selectivity.[10]

Key Classes of Novel Spirocyclic Bioisosteres

A growing arsenal of novel spirocyclic bioisosteres for piperidine and morpholine is now available to medicinal chemists. This section will highlight some of the most promising examples, detailing their design rationale and key properties.

Aza-spiro[3.3]heptanes: Next-Generation Piperidine Mimics

Aza-spiro[3.3]heptanes have emerged as highly valuable bioisosteres for piperidine.[1] Two key isomers, 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane, have been extensively studied.

  • 2-Azaspiro[3.3]heptane: Introduced as a piperidine bioisostere in 2010, this scaffold has been shown to improve aqueous solubility and reduce metabolic degradation of bioactive compounds.[1]

  • 1-Azaspiro[3.3]heptane: More recently, 1-azaspiro[3.3]heptane has been proposed as a "new generation" piperidine bioisostere.[2][12] It exhibits similar basicity, solubility, and lipophilicity to piperidine and its 2-aza isomer, but with the added advantage of improved metabolic stability.[1]

The synthesis of these scaffolds often involves a key [2+2] cycloaddition reaction.[12] For example, the synthesis of 1-azaspiro[3.3]heptanes can be achieved through the thermal [2+2] cycloaddition of endocyclic alkenes with Graf's isocyanate (ClO2S-NCO) to form a spirocyclic β-lactam, which is then reduced to the desired product.[12]

Experimental Workflow: Synthesis of 1-Azaspiro[3.3]heptane Core

start Endocyclic Alkene step1 [2+2] Cycloaddition start->step1 reagent1 Graf's Isocyanate (ClO2S-NCO) reagent1->step1 intermediate Spirocyclic β-Lactam step1->intermediate step2 Reduction intermediate->step2 reagent2 Alane (AlH3) reagent2->step2 product 1-Azaspiro[3.3]heptane step2->product

Caption: General synthetic workflow for 1-azaspiro[3.3]heptane synthesis.

Oxa-azaspiro[3.3]heptanes: Innovative Morpholine Bioisosteres

In the quest for morpholine replacements, oxa-azaspiro[3.3]heptanes, such as 2-oxa-6-azaspiro[3.3]heptane, have shown significant promise.[2] These scaffolds retain the desirable polarity of morpholine while introducing the benefits of a rigid, three-dimensional core. The replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety has been shown to significantly lower lipophilicity while maintaining or even improving biological activity in some cases.[11] For instance, in the case of the drug candidate AZD1979, this substitution led to a significant increase in basicity and a decrease in lipophilicity without detrimental effects on permeability or hERG inhibition.[11]

Protocol: Scalable Synthesis of 2-Oxa-6-azaspiro[3.3]heptane

A scalable route to 2-oxa-6-azaspiro[3.3]heptane has been developed to address the challenges of earlier synthetic methods.[2]

  • Starting Material: A suitable tribromide precursor.

  • Telescoped Reaction: A two-step, one-pot procedure involving intramolecular substitution to form the oxetane ring, followed by intermolecular substitution with benzylamine.

  • Debenzylation: Removal of the benzyl protecting group via catalytic hydrogenation (Pd/C, H2) to yield the free base.

  • Salt Formation: Conversion to a stable, non-hygroscopic salt (e.g., PTSA salt) for ease of handling and subsequent reactions.[2]

Comparative Physicochemical and ADME Properties

The true value of these novel spirocyclic bioisosteres lies in their ability to modulate the properties of a lead compound in a predictable and beneficial manner. The following table summarizes a comparative analysis of key physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties for piperidine, morpholine, and their spirocyclic counterparts.

PropertyPiperidine2-Azaspiro[3.3]heptane1-Azaspiro[3.3]heptaneMorpholine2-Oxa-6-azaspiro[3.3]heptane
pKa ~11.2~11.3~11.4~8.5~9.3-10.0
logD7.4 VariableGenerally LowerSimilar or LowerVariableSignificantly Lower
Solubility GoodGenerally HigherSimilar or HigherGoodGenerally Higher
Metabolic Stability ModerateImprovedSignificantly ImprovedOften LabileImproved
3D Character LowHighHighLowHigh

Data compiled from multiple sources, including[1][11][13]. Absolute values are compound-dependent.

Logical Relationship: Bioisosteric Replacement Strategy

cluster_0 Problem Identification cluster_1 Proposed Solution cluster_2 Desired Outcomes Lead_Compound Lead Compound - Poor Solubility - Metabolic Liability - Off-Target Effects - Crowded IP Bioisosteric_Replacement Bioisosteric Replacement Replace Piperidine/Morpholine with Spirocyclic Core Lead_Compound->Bioisosteric_Replacement Apply Improved_Properties Improved Properties + Enhanced Solubility + Increased Metabolic Stability + Improved Selectivity + Novel IP Bioisosteric_Replacement->Improved_Properties Achieve

Caption: The strategic application of spirocyclic bioisosteres in lead optimization.

Case Studies: Spirocyclic Bioisosteres in Action

The practical application of these novel scaffolds is best illustrated through real-world examples from drug discovery programs.

  • Bupivacaine Analogue: Replacement of the piperidine ring in the local anesthetic bupivacaine with a 1-azaspiro[3.3]heptane core resulted in a new patent-free analogue with high activity.[12][13][14] This modification led to reduced cardiotoxicity, a significant safety improvement.[14]

  • Linezolid Analogue: To address the non-oxidative metabolism of the antibiotic linezolid, a spiro-morpholine analogue (containing a 2-oxa-6-azaspiro[3.3]heptane core) was synthesized.[11] This analogue retained its antibacterial activity against multiple strains while being a more stable bioisostere.[11]

  • Sonidegib Analogs: In an effort to improve the properties of the skin cancer drug Sonidegib, which suffers from low solubility, various spirocyclic bioisosteres were explored.[15] Replacement of the 2,6-dimethylmorpholine moiety with 7-oxa-2-azaspiro[3.5]nonane resulted in slightly increased solubility.[15]

Future Perspectives and Conclusion

The era of "flat" drug design is waning, and the demand for novel, three-dimensional scaffolds is on the rise.[2][5] Spirocyclic bioisosteres of piperidine and morpholine are at the forefront of this paradigm shift, offering a powerful toolkit for medicinal chemists to overcome long-standing challenges in drug development.[6][7] Their ability to enhance physicochemical and ADME properties, while simultaneously unlocking new chemical space, makes them invaluable assets in the design of safer, more effective, and patentable new medicines. As synthetic methodologies for these complex scaffolds continue to improve and their commercial availability expands, we can anticipate their increasingly widespread application in the next generation of therapeutics.[9]

References

  • Synthesis of spirocyclic scaffolds using hypervalent iodine reagents - Beilstein Journals. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. [Link]

  • Spiro scaffolds: synthetic strategies and pharmacological activities - Taylor & Francis. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry - PubMed. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - RSC Publishing. [Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine - ResearchGate. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. [Link]

  • Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic - ChemRxiv. [Link]

  • Properties Optimization - SpiroChem. [Link]

  • (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0 - ResearchGate. [Link]

  • (PDF) Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - ResearchGate. [Link]

  • (PDF) Oxa-spirocycles: synthesis, properties and applications - ResearchGate. [Link]

  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues - Pure. [Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? [Link]

  • Spirocycles as Bioisosteres for Aromatic Fragments - Chemspace. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - PubMed. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing). [Link]

  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans] - Journal of Medicinal Chemistry - Figshare. [Link]

  • Ring Bioisosteres - Cambridge MedChem Consulting. [Link]

Sources

Methodological & Application

Protocol for deprotection of N-Boc-7-fluoro-5-oxa-2-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: High-Fidelity Deprotection of N-Boc-7-fluoro-5-oxa-2-azaspiro[3.4]octane

Introduction: Unveiling a Privileged Scaffold

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness under a wide array of chemical conditions and its clean, facile removal under acidic treatment.[1][2] This application note provides a detailed guide for the deprotection of N-Boc-7-fluoro-5-oxa-2-azaspiro[3.4]octane, a fluorinated spirocyclic scaffold of significant interest in medicinal chemistry. The unique three-dimensional architecture and the presence of a fluorine atom make this amine a valuable building block for developing novel therapeutics.

The successful removal of the Boc group is a critical step in harnessing the synthetic potential of this amine. This document outlines two primary, field-proven protocols utilizing Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in 1,4-dioxane. We will delve into the mechanistic underpinnings of these transformations, provide step-by-step experimental procedures, and offer insights into reaction monitoring, work-up, and troubleshooting to ensure a high-yielding and pure final product.

The Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the N-Boc group is an acid-catalyzed elimination reaction.[3][4] The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid (H-A). This protonation enhances the electrophilicity of the carbonyl carbon and weakens the tert-butyl-oxygen bond. The subsequent collapse of this intermediate results in the formation of a stable tert-butyl cation and a transient carbamic acid. The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas and the desired free amine. In the acidic medium, the liberated amine is immediately protonated to form its corresponding salt.[1][2][5]

Boc_Deprotection_Mechanism cluster_0 Mechanism of Acidic Boc Deprotection START N-Boc Protected Amine P1 Protonation of Carbonyl Oxygen START->P1 Step 1 P2 Formation of Carbamic Acid + Tert-butyl Cation P1->P2 Step 2 (Fragmentation) P3 Decarboxylation P2->P3 Step 3 BYPRODUCT2 Tert-butyl Cation (t-Bu⁺) P2->BYPRODUCT2 release END Amine Salt P3->END Step 4 BYPRODUCT1 CO₂ (gas) P3->BYPRODUCT1 release REAGENT Strong Acid (TFA or HCl) REAGENT->P1

Caption: Acid-catalyzed mechanism for N-Boc deprotection.

Protocol Selection: TFA vs. HCl

The choice between Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) depends on several factors, including the presence of other acid-sensitive functional groups, desired final salt form, and downstream processing requirements.

ParameterTrifluoroacetic Acid (TFA) in DCM4M HCl in 1,4-Dioxane
Potency Very strong acid, leading to rapid deprotection.Strong acid, highly effective. Often considered slightly milder than neat TFA.
Solvent Dichloromethane (DCM) is the most common co-solvent.1,4-Dioxane is the standard solvent.
Work-up Highly volatile; easily removed under vacuum.[2]Dioxane and HCl are volatile and can be removed under vacuum.
Salt Form Trifluoroacetate (TFA) salt.Hydrochloride (HCl) salt, which is often preferred in pharmaceutical applications.
Considerations The resulting TFA salt can sometimes be oily or difficult to handle. Residual TFA can be challenging to remove completely.Commercially available as a standardized solution. Dioxane is a suspected carcinogen and requires careful handling.

Protocol A: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is highly efficient and generally provides clean, rapid removal of the Boc group. The volatility of both TFA and DCM simplifies product isolation.[2]

Materials and Reagents
  • N-Boc-7-fluoro-5-oxa-2-azaspiro[3.4]octane

  • Trifluoroacetic Acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Diethyl ether, cold

  • Saturated sodium bicarbonate (NaHCO₃) solution (for free base work-up)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

Step-by-Step Experimental Procedure
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the N-Boc-7-fluoro-5-oxa-2-azaspiro[3.4]octane in anhydrous DCM to a concentration of approximately 0.1–0.5 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes until it reaches 0 °C.

  • Acid Addition: Slowly add TFA dropwise to the stirred solution. A typical ratio is a 1:1 mixture of DCM:TFA (v/v), resulting in a final TFA concentration of 50%.[2] For substrates with other acid-labile groups, the concentration can be lowered to 20-30%.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. The reaction progress should be closely monitored.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

    • TLC System: A common mobile phase is Dichloromethane/Methanol (e.g., 9:1). The Boc-protected starting material will have a higher Rf value than the more polar amine salt product. Visualize with potassium permanganate or ninhydrin stain.

Work-up and Isolation

Option 1: Isolation as the Trifluoroacetate Salt

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To the resulting residue, add cold diethyl ether to precipitate the amine trifluoroacetate salt.

  • Collect the solid product by filtration, wash with additional cold diethyl ether, and dry under vacuum.[8]

Option 2: Isolation as the Free Amine

  • Concentrate the reaction mixture under reduced pressure.

  • Carefully neutralize the residue by adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free amine.[1]

Protocol B: Deprotection using 4M HCl in 1,4-Dioxane

This method is a robust alternative, providing the product as its hydrochloride salt, which is often more crystalline and easier to handle than the TFA salt.[5][9][10]

Materials and Reagents
  • N-Boc-7-fluoro-5-oxa-2-azaspiro[3.4]octane

  • 4M solution of HCl in 1,4-dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Diethyl ether, cold

Step-by-Step Experimental Procedure
  • Reaction Setup: To a round-bottom flask containing N-Boc-7-fluoro-5-oxa-2-azaspiro[3.4]octane (1.0 equivalent), add the 4M solution of HCl in 1,4-dioxane. A typical volume is 10-20 mL per gram of substrate.

  • Reaction: Stir the resulting suspension or solution at room temperature for 1 to 4 hours. The reaction progress should be closely monitored.

  • Monitoring: Use TLC or LC-MS as described in Protocol A to determine when the starting material has been fully consumed.

Work-up and Isolation
  • Upon completion of the reaction, evaporate the solvent and excess HCl under reduced pressure.

  • The resulting solid is the hydrochloride salt of the deprotected amine.

  • If desired, the solid can be triturated with cold diethyl ether, filtered, and dried under vacuum to remove any non-polar impurities.[1][8]

Experimental Workflow and Troubleshooting

Deprotection_Workflow cluster_workflow General Deprotection Workflow START Dissolve N-Boc Amine in Anhydrous Solvent ADD_ACID Cool to 0°C Slowly Add Acid (TFA or HCl/Dioxane) START->ADD_ACID REACTION Stir at RT (0.5 - 4 hours) ADD_ACID->REACTION MONITOR Monitor by TLC/LC-MS REACTION->MONITOR MONITOR->REACTION Incomplete WORKUP Choose Work-up Path MONITOR->WORKUP Complete SALT Evaporate & Precipitate with Ether WORKUP->SALT FREEBASE Neutralize (NaHCO₃) & Extract WORKUP->FREEBASE PRODUCT_SALT Amine Salt SALT->PRODUCT_SALT DRY Dry Organic Layer (Na₂SO₄) FREEBASE->DRY EVAP Evaporate Solvent DRY->EVAP PRODUCT_FREE Free Amine EVAP->PRODUCT_FREE

Caption: General experimental workflow for N-Boc deprotection.

Troubleshooting Common Issues
ObservationPotential Cause(s)Recommended Solution(s)
Incomplete or Sluggish Reaction 1. Insufficient acid strength or concentration.[6][11] 2. Inadequate reaction time.[11] 3. Steric hindrance of the substrate.[11]1. Increase the concentration of the acid (e.g., move from 20% to 50% TFA).[11] 2. Extend the reaction time and continue monitoring. 3. Consider gentle warming (e.g., to 40 °C), but monitor closely for side products.[6]
Formation of Side Products The reactive tert-butyl cation can alkylate nucleophilic sites on the substrate or product.[11][12][13]1. Perform the reaction at a lower temperature (0 °C).[6] 2. Add a cation scavenger, such as triisopropylsilane (TIS) or anisole (2-5% v/v), to the reaction mixture before adding the acid.[6]
Difficulty Isolating Product The amine salt may be hygroscopic, oily, or highly soluble in the work-up solvents.1. Ensure all solvents are anhydrous. 2. For oily salts, try co-evaporation with a non-polar solvent like toluene to obtain a solid. 3. If isolating the free base, ensure the pH is sufficiently basic (>10) to prevent partitioning into the aqueous layer.

Safety Precautions

  • Trifluoroacetic Acid (TFA): Highly corrosive and volatile. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety glasses, and a lab coat.[2]

  • 4M HCl in 1,4-Dioxane: Corrosive and flammable. 1,4-Dioxane is a suspected carcinogen. All handling should be performed in a fume hood with appropriate PPE.[14][15]

  • General: The deprotection reaction releases carbon dioxide gas, which can cause pressure buildup. Never perform this reaction in a sealed container.[4]

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). (2001). PubMed. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • How can we do the deprotection of boc-amino acids using hcl? (2016). ResearchGate. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate. [Link]

  • SUPPORTING INFORMATION. Rsc.org. [Link]

  • BOC Deprotection. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Sun, P., et al. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-3. [Link]

  • Removal of Boc protecting group as workup? (2014). Reddit. [Link]

  • Boc Deprotection Mechanism. (2022). Organic Chemistry - YouTube. [Link]

  • Foley, D. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Vadalà, A. et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). PMC. [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2025). ResearchGate. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. pubs.rsc.org. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing. [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2025). ResearchGate. [Link]

  • The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. (2000). PubMed. [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[5][10]nonane and analogs as novel reagents in medicinal chemistry. (2025). ResearchGate. [Link]

  • Synthesis & Characterization of Oxazinan and 5-oxa-7-aza-spiro[5][9] octane from reaction of Dibenzylidene with malonic anhydride and 5-oxa-spiro[9][10] hexane-4,6-dione. Digital Repository. [Link]

Sources

Application Note: Strategic Incorporation of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane into Peptide Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional (3D) scaffolds is critical for improving solubility, selectivity, and patentability—a concept widely known as "escaping flatland" (increasing Fsp³ character).[1]

7-Fluoro-5-oxa-2-azaspiro[3.4]octane represents a premier class of "privileged" spirocyclic scaffolds.[1] It combines the conformational rigidity of a spiro-fused azetidine with the metabolic resilience and stereoelectronic modulation of a fluorinated tetrahydrofuran ring.

This guide details the rationale, design strategies, and experimental protocols for incorporating this scaffold into peptide mimetics, specifically as a Proline bioisostere or turn-inducer .

Key Chemical Profile
PropertyValue / DescriptionImpact on Peptidomimetics
Structure Spiro[3.4] system (Azetidine + THF)High rigidity; locks peptide backbone conformation.[1]
Fsp³ Fraction 1.0 (Fully saturated)Enhances solubility and reduces non-specific binding.
Fluorine (C7) Electronegative substituentLowers pKa of proximal amines; blocks metabolic oxidation; 19F NMR handle.
Bioisosterism Proline / Morpholine mimicMimics

-turns; replaces unstable saturated heterocycles.[1]

Scientific Rationale & Design Logic

The "Spiro-Proline" Effect

Standard peptides often suffer from rapid proteolytic cleavage and poor membrane permeability.[1] Replacing Proline residues with 7-Fluoro-5-oxa-2-azaspiro[3.4]octane introduces a "kink" in the backbone similar to Proline but with distinct vectors.[1]

  • Conformational Lock: The spiro center (C4) rigidly defines the angle between the amine (N2) and the C-terminus (or side chain), reducing the entropic penalty of binding.[1]

  • Metabolic Shielding: The azetidine ring is less recognized by standard proteases (e.g., prolyl endopeptidases) than the pyrrolidine ring of Proline.

The Fluorine Advantage

The C7-fluorine atom is not merely a decoration; it exerts a Gauche Effect , influencing the ring pucker of the tetrahydrofuran moiety.

  • Dipole Alignment: The C-F bond creates a permanent dipole that can engage in specific interactions with receptor backbones (orthogonal multipolar interactions).

  • Metabolic Stability: Fluorination at C7 blocks potential oxidative metabolism (hydroxylation) on the ether ring, extending the half-life (

    
    ) of the peptidomimetic.[1]
    

Experimental Protocols

Pre-Synthesis: Fmoc-Protection of the Scaffold

Note: This scaffold is often supplied as the HCl salt or Boc-protected intermediate.[1] For Solid Phase Peptide Synthesis (SPPS), conversion to the Fmoc-derivative is required.[1]

Reagents:

  • 7-Fluoro-5-oxa-2-azaspiro[3.4]octane hydrochloride (1.0 eq)[1][2][3]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)[1]

  • NaHCO₃ (2.5 eq)[1]

  • Solvent: Water/Acetone (1:1 v/v) or Water/Dioxane[1]

Protocol:

  • Dissolution: Dissolve 1.0 mmol of the scaffold HCl salt in 5 mL water. Add NaHCO₃ (2.5 mmol) and stir until gas evolution ceases.

  • Addition: Dissolve Fmoc-OSu (1.1 mmol) in 5 mL Acetone. Add this dropwise to the aqueous amine solution over 10 minutes.

  • Reaction: Stir vigorously at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.[1]

  • Workup: Acidify carefully to pH 3–4 with 1M HCl. Extract with Ethyl Acetate (3x).[1] Wash organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-50% EtOAc in Hexanes).

    • Checkpoint: Verify product via LCMS (Expected Mass: ~390-400 Da depending on exact isotope).[1]

Solid Phase Peptide Synthesis (SPPS) Incorporation

Due to the steric bulk of the spiro system and the secondary amine nature of the azetidine, coupling requires high-efficiency reagents.

Coupling Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • Base: DIEA (N,N-Diisopropylethylamine)[1]

  • Resin: Rink Amide or Wang Resin (depending on C-term requirement)

Step-by-Step Incorporation:

  • Resin Preparation: Swell resin in DMF for 30 mins. Deprotect N-terminal Fmoc of the growing chain (20% Piperidine/DMF, 2 x 10 min). Wash (DMF 3x, DCM 3x).

  • Activation:

    • Mix Fmoc-7-Fluoro-5-oxa-2-azaspiro[3.4]octane (3.0 eq relative to resin loading).[1]

    • Add HATU (2.9 eq).[1]

    • Add DIEA (6.0 eq) in DMF.[1]

    • Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Shake/vortex for 2 to 4 hours at RT.

    • Note: Secondary amines (like this azetidine) couple slower than primary amines.[1] Double coupling is recommended if the previous residue is bulky.

  • Monitoring: The Kaiser test (ninhydrin) may yield false negatives/positives with secondary amines. Use Chloranil test or micro-cleavage LCMS to confirm coupling.

  • Next Step (Deprotection): The Fmoc group on the azetidine nitrogen is sterically hindered. Extend deprotection time to 2 x 15 mins with 20% Piperidine/DMF.

QC & Validation: 19F NMR

The fluorine atom provides a unique handle for Quality Control and binding studies.

  • Solvent: D₂O or DMSO-d6.

  • Standard: Trifluoroacetic acid (TFA) as internal standard (-76.55 ppm).[1]

  • Expected Shift: The fluorine on the oxa-spiro ring typically resonates between -160 and -180 ppm (multiplet), distinct from TFA or aromatic fluorines.[1]

  • Application: Use 19F NMR to quantify peptide concentration without destroying the sample, or to monitor ligand binding (chemical shift perturbation).

Visualizing the Workflow

The following diagrams illustrate the decision logic and synthetic workflow for this scaffold.

Diagram 1: Strategic Decision Matrix

Caption: Logic flow for selecting 7-Fluoro-5-oxa-2-azaspiro[3.4]octane over standard Proline.

DecisionMatrix Start Peptide Optimization Goal Issue1 Poor Solubility? Start->Issue1 Issue2 Metabolic Instability? Start->Issue2 Issue3 Lack of Selectivity? Start->Issue3 Soln_Fsp3 Increase Fsp3 (Escape Flatland) Issue1->Soln_Fsp3 Yes Soln_Conf Restrict Conformation (Lock Backbone) Issue2->Soln_Conf Yes Issue3->Soln_Conf Yes Scaffold Select Scaffold: 7-Fluoro-5-oxa-2-azaspiro[3.4]octane Soln_Fsp3->Scaffold Saturated Spiro System Soln_Conf->Scaffold Rigid Azetidine Core Result Outcome: High Sol., Protease Resistant, Defined Turn Geometry Scaffold->Result

Diagram 2: Synthetic Protocol Workflow

Caption: Step-by-step Fmoc-SPPS incorporation protocol for the spirocyclic building block.

SPPS_Workflow Step1 1. Fmoc-Protection (If starting from HCl salt) Step2 2. Resin Prep (Swell & Deprotect N-term) Step1->Step2 Purified Fmoc-AA Step3 3. Activation (HATU/DIEA, 2 min) Step2->Step3 Step4 4. Coupling (2-4 hours, Double Couple) Step3->Step4 Step5 5. Validation (Chloranil Test / LCMS) Step4->Step5 Step5->Step4 Incomplete (Repeat) Step6 6. Cleavage & QC (19F NMR Check) Step5->Step6 Success

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link[1]

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. Link[1]

  • Enamine Ltd. (2024). Spirocyclic Azetidines for Medicinal Chemistry. Enamine Building Blocks. Link

  • Chamberlain, P., et al. (2018). Structure-Based Design of Menin-MLL Inhibitors. (Contextual reference for spiro-azetidine utility in protein-protein interaction inhibitors). Link[1]

Disclaimer: The protocols described herein are for research use only. Always consult the Material Safety Data Sheet (MSDS) for 7-Fluoro-5-oxa-2-azaspiro[3.4]octane before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane free base. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this spirocyclic scaffold.

Introduction

7-Fluoro-5-oxa-2-azaspiro[3.4]octane is a novel spirocyclic building block with significant potential in medicinal chemistry due to its three-dimensional structure and the presence of a fluorine atom, which can enhance metabolic stability and binding affinity.[1][2] The purification of its free base form can be challenging due to its basicity, potential for volatility, and the presence of synthesis-related impurities. This guide provides a systematic approach to achieving high purity of the target compound.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane free base and offers practical solutions.

Issue 1: Poor Separation or Tailing Peaks in Column Chromatography

Possible Cause: The basic nature of the amine interacting with acidic silica gel is a common cause of tailing peaks and poor separation.[3]

Solution:

  • Neutralize the Stationary Phase:

    • Amine Additive in Mobile Phase: Add a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (typically 0.1-1% v/v), to the mobile phase. This will compete with your compound for the acidic silanol sites on the silica gel, improving peak shape.

    • Amine-Functionalized Silica: Utilize a pre-treated, amine-functionalized silica gel column (KP-NH silica). This type of stationary phase is specifically designed for the purification of basic compounds and often provides excellent separation without the need for mobile phase modifiers.[3]

  • Optimize the Solvent System:

    • Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to determine the optimal mobile phase for separation.[4]

    • If your compound is highly polar, a gradient elution from a non-polar to a more polar solvent system (e.g., heptane/ethyl acetate with increasing methanol) may be necessary.[4]

Experimental Protocol: Column Chromatography with Amine Additive

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Add triethylamine (0.5% v/v) to the mobile phase.

  • Pack the column with the silica gel slurry.

  • Equilibrate the column by running several column volumes of the mobile phase through it.

  • Dissolve the crude 7-Fluoro-5-oxa-2-azaspiro[3.4]octane free base in a minimal amount of the mobile phase or a suitable solvent.

  • Load the sample onto the column.

  • Elute the column with the mobile phase, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by TLC or LC-MS to identify the pure product.

Issue 2: Low Recovery of the Purified Compound

Possible Cause: The volatility of the free base, especially at lower molecular weights, can lead to loss of product during solvent evaporation. Irreversible adsorption onto the stationary phase can also contribute to low recovery.[4]

Solution:

  • Gentle Solvent Removal:

    • Use a rotary evaporator with a controlled vacuum and a low-temperature water bath to remove the solvent.

    • For very small quantities, consider removing the solvent under a gentle stream of nitrogen.

  • Passivation of Glassware: Silanize glassware to reduce adsorption of the amine onto active glass surfaces.

  • Alternative Purification Methods: If low recovery persists with chromatography, consider alternative methods like crystallization or distillation.

Issue 3: Presence of Non-Volatile Impurities

Possible Cause: Impurities from the synthesis, such as unreacted starting materials or by-products, may not be effectively removed by a single purification technique.

Solution:

  • Liquid-Liquid Extraction:

    • Utilize the basicity of the amine to perform an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and basify it with a base (e.g., 1M NaOH) to regenerate the free base.

    • Extract the free base back into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and carefully evaporate the solvent.[5]

  • Crystallization:

    • If the free base is a solid, recrystallization can be a highly effective method for removing impurities.[6]

    • Screen various solvents to find one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

Workflow for Purification Strategy Selection

SafetyPrecautions cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_emergency Emergency Procedures Gloves Chemical-Resistant Gloves Goggles Safety Goggles LabCoat Lab Coat FumeHood Work in a Fume Hood AvoidInhalation Avoid Inhalation EyeWash Eye Wash Station SafetyShower Safety Shower SDS Consult SDS Handling Safe Handling Handling->Gloves Handling->Goggles Handling->LabCoat Handling->FumeHood Handling->AvoidInhalation Emergency In Case of Emergency Emergency->EyeWash Emergency->SafetyShower Emergency->SDS

Sources

Stability of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Fluoro-5-oxa-2-azaspiro[3.4]octane

Topic: Stability & Handling of Fluorinated Spirocyclic Azetidines Code: TECH-GUIDE-7F-SPIRO Status: Active Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Executive Summary: The Molecule at a Glance

7-Fluoro-5-oxa-2-azaspiro[3.4]octane is a high-value,


-rich scaffold used to lower lipophilicity (

) while maintaining metabolic stability. However, its unique structural features—a strained azetidine ring fused to a fluorinated tetrahydrofuran—create specific stability profiles that differ from standard piperidines or pyrrolidines.

Key Structural Vulnerabilities:

  • Azetidine Ring Strain: ~26 kcal/mol strain energy makes the ring susceptible to acid-catalyzed opening and nucleophilic attack.

  • Fluorine Substituent: While improving metabolic stability, the secondary fluoride (C7 position) introduces a risk of HF elimination under strongly basic conditions.

  • Hemiaminal-Ether Proximity: The 5-oxa position (adjacent to the spiro center) creates electronic effects that can destabilize the spiro-junction under specific hydrolytic conditions.

Storage & Handling Protocols

Module A: Physical State & Storage

Q: My compound arrived as a sticky gum/oil. Is it degraded? A: Not necessarily. The free base form of spirocyclic azetidines is often a viscous oil or low-melting solid. However, if it has turned dark yellow or brown, oxidative polymerization has likely occurred.

  • Best Practice: Always store this compound as a salt (HCl, Oxalate, or TFA) to ensure long-term stability.

  • Storage Condition:

    
    , under Argon/Nitrogen, desiccated.
    
  • Shelf Life:

    • Free Base: < 2 weeks at

      
       (prone to carbamate formation with atmospheric 
      
      
      
      ).
    • HCl Salt: > 12 months at

      
      .
      
Module B: Solvent Compatibility

Q: I see new impurities appearing in my LCMS after dissolving in Methanol. A: This is a common issue with nucleophilic solvents interacting with the strained ring.

SolventCompatibilityRisk FactorRecommendation
DMSO / DMF HighLowPreferred for stock solutions.
Chloroform (

)
LowHighAvoid. Acidic traces in

can trigger ring opening or HCl salt formation. Use

or neutralize

with

.
Methanol / Ethanol MediumMediumStable for short durations (<4h). Prolonged storage can lead to nucleophilic ring opening (solvolysis).
Water MediumpH DependentStable at neutral pH. Rapid degradation at pH < 3 or pH > 12.

Troubleshooting Guide (FAQ)

Issue 1: NMR Signal Discrepancies

User Question: "The


-NMR shows a split peak or broad shoulder, but the LCMS looks pure. Is it a mixture of diastereomers?"

Technical Diagnosis: Unless you specifically purchased a chirally pure isomer, this compound often exists as a mixture of diastereomers (cis/trans relative to the spiro center and the fluorine).

  • Mechanism: The fluorine on the 5-membered ring and the nitrogen on the 4-membered ring have fixed relative stereochemistry.

  • Action:

    • Run a NOESY 1D experiment to confirm spatial proximity of the F-proton to the azetidine protons.

    • If the peaks are broad, it may be due to conformational flipping of the 5-membered ring. Run the NMR at

      
       to see if peaks coalesce.
      
Issue 2: Loss of Fluorine during Reaction

User Question: "I tried to alkylate the amine using


 in DMF at 

, but I lost the Fluorine signal."

Technical Diagnosis: You likely triggered E2 Elimination . The combination of heat, polar aprotic solvent, and base can cause the loss of HF to form a vinyl ether (dihydrofuran derivative).

  • Solution:

    • Lower temperature to

      
      .
      
    • Switch to a milder base (e.g., DIPEA or

      
      ).
      
    • Protocol Change: If

      
       or alkylation requires heat, use the Boc-protected intermediate first, then deprotect with mild acid (4M HCl/Dioxane) at room temperature.
      
Issue 3: Mass Spec "M+18" Peak

User Question: "My LCMS shows a major peak at M+18. Is it water adduct?"

Technical Diagnosis: In spiro-ethers, M+18 usually indicates Hydration following Ring Opening .

  • Pathway: Acidic mobile phase (0.1% Formic Acid) can protonate the ether oxygen or azetidine nitrogen. If the strain is released, water attacks the carbocation.

  • Validation: Run the LCMS with an Ammonium Acetate buffer (pH 7). If the M+18 peak disappears, it was an artifact of the acidic method. If it remains, your sample has hydrolyzed in the vial.

Visual Troubleshooting Workflows

Diagram 1: Stability Decision Tree

Use this logic flow to determine if your sample is compromised.

StabilityTree Start Sample Inspection Visual Visual Check: Yellow/Brown or Gum? Start->Visual Solubility Dissolve in DMSO-d6 Visual->Solubility No (White Solid/Clear Oil) Oxidized Oxidative Degradation (Discard) Visual->Oxidized Yes NMR 1H & 19F NMR Analysis Solubility->NMR SaltCheck Check Counter-ion (Is it free base?) NMR->SaltCheck Broad Signals Pure Compound Intact (Proceed) NMR->Pure Sharp Signals, Correct Integration Hydrolysis Ring Opening/Hydrolysis (Check pH) NMR->Hydrolysis Extra OH/NH signals, Loss of Spiro coupling SaltCheck->Pure Convert to HCl Salt

Caption: Decision tree for assessing the integrity of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane samples.

Diagram 2: Recommended Reaction Workflow

Minimizing degradation during synthetic manipulation.

Workflow Stock Stock: HCl Salt (-20°C) FreeBase Free Base Gen (NaHCO3/DCM, 0°C) Stock->FreeBase Immediately before use Coupling Coupling Reaction (Avoid Heat >50°C) FreeBase->Coupling < 1 hour Elimination RISK: HF Elimination (Strong Base) FreeBase->Elimination If pH > 12 Workup Workup (Neutral pH) Coupling->Workup Storage Re-salt Formation (HCl/Ether) Workup->Storage For long term

Caption: Optimized workflow for handling fluorinated spiro-azetidines to prevent elimination and polymerization.

Quantitative Stability Protocol (qNMR)

To rigorously verify the purity of your batch, use this internal standard method.

Materials:

  • Solvent: DMSO-

    
     (Avoid 
    
    
    
    ).
  • Internal Standard: 1,3,5-Trimethoxybenzene (Stable, non-reactive).

  • Relaxation Delay (

    
    ): 30 seconds (Essential for accurate F-integration).
    

Procedure:

  • Weigh ~10 mg of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane .

  • Add ~5 mg of Internal Standard (record exact weights).

  • Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquire

    
     NMR (64 scans) and 
    
    
    
    NMR (with proton decoupling).
  • Pass Criteria:

    • Molar ratio of Spiro/Standard matches weight ratio within

      
      .
      
    • No extraneous vinyl peaks (indicating HF elimination) in the 5.0–6.5 ppm region.

References & Authority

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Azetidines. Angewandte Chemie International Edition.

    • Relevance: Foundational text on the stability and geometry of spiro-azetidines.

  • Enamine Ltd. (2024). Spirocyclic Azetidines for Medicinal Chemistry.

    • Relevance: Vendor data confirming storage conditions and availability of specific spiro-analogs.

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Journal of Medicinal Chemistry.

    • Relevance: Discusses the "oxa" substitution effects on spiro-ring stability and lipophilicity (

      
      ).
      
  • PubChem Compound Summary. (2024). 6-Oxa-2-azaspiro[3.4]octane.

    • Relevance: Structural analog data used to infer physicochemical properties of the 5-oxa variant.

Validation & Comparative

A Comparative Guide to 5-Oxa- vs. 5-Thia-2-azaspiro[3.4]octane Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. Spirocyclic systems, with their inherent three-dimensionality, have emerged as a powerful strategy to escape the "flatland" of traditional aromatic compounds, often leading to enhanced solubility, metabolic stability, and target-binding affinity.[1][2][3] This guide provides a detailed comparative analysis of two structurally related spirocyclic scaffolds: 5-oxa-2-azaspiro[3.4]octane and 5-thia-2-azaspiro[3.4]octane. By examining their synthesis, physicochemical properties, and pharmacological potential, we aim to equip researchers with the insights needed to strategically incorporate these scaffolds into their drug discovery programs.

Structural and Physicochemical Properties: A Tale of Two Heteroatoms

The core difference between these two scaffolds lies in the heteroatom at the 5-position of the tetrahydrofuran/tetrahydrothiophene ring—oxygen versus sulfur. This seemingly subtle change can significantly influence a molecule's size, bond angles, polarity, and hydrogen bonding capacity, thereby impacting its overall physicochemical profile.[4] The concept of bioisosterism, where one atom or group is replaced by another with similar properties, is a cornerstone of medicinal chemistry, and the oxygen/sulfur isosteric replacement is a classic example.[5][6]

Below is a comparative table of key physicochemical parameters. It is important to note that experimental data for the parent, unsubstituted scaffolds are scarce in the public domain. Therefore, the values presented are a combination of data for derivatives and calculated predictions, which should be considered as estimations.

Property5-Oxa-2-azaspiro[3.4]octane Derivative5-Thia-2-azaspiro[3.4]octane DerivativeRationale for Difference
Molecular Weight Varies with substitutionVaries with substitutionSulfur is a larger and heavier atom than oxygen, leading to a higher molecular weight for the thia-analog.
Calculated LogP ~1.2 (for tert-butyl 5-hydroxy-2-azaspiro[3.4]octane-2-carboxylate)~0.58 (for 2-(tert-Butyl) 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 5,5-dioxide)The higher electronegativity of oxygen can lead to greater polarity and potentially lower lipophilicity (LogP) compared to the sulfur analog. However, oxidation of the sulfur to a sulfone, as in the example, significantly increases polarity and reduces the LogP value.
Polar Surface Area (PSA) Dependent on substitutionDependent on substitutionThe oxygen atom contributes more to the polar surface area than a neutral sulfur atom. Oxidation of sulfur to sulfoxide or sulfone dramatically increases the PSA.
Hydrogen Bond Acceptors 1 (oxygen)0 (sulfur in thioether form)Oxygen is a strong hydrogen bond acceptor, while a thioether is a very weak one. This can have profound effects on solubility and target interactions.

Note: The provided LogP values are for specific derivatives and should be interpreted with caution as the parent scaffolds' lipophilicity may differ.

Synthesis of the Spirocyclic Core: Building the Framework

The synthesis of these spirocyclic scaffolds can be approached through several strategic routes. Below are generalized, conceptual synthetic schemes based on methodologies reported in the literature for related structures.[2][7][8][9]

Synthesis of 5-Oxa-2-azaspiro[3.4]octane

A common strategy involves the construction of the azetidine ring onto a pre-existing tetrahydrofuran precursor or vice-versa. One plausible, albeit generalized, approach is outlined below:

synthesis_oxa start Tetrahydrofuran-3-one step1 Reaction with a suitable amine precursor (e.g., protected amino malonate) start->step1 1. intermediate1 Intermediate with both ring components step1->intermediate1 step2 Intramolecular cyclization intermediate1->step2 2. product 5-Oxa-2-azaspiro[3.4]octane step2->product

Caption: A conceptual synthetic pathway to the 5-oxa-2-azaspiro[3.4]octane core.

Synthesis of 5-Thia-2-azaspiro[3.4]octane

Similarly, the synthesis of the thia-analog can be achieved through analogous strategies, often starting from a sulfur-containing precursor.

synthesis_thia start Tetrahydrothiophen-3-one step1 Reaction with an appropriate amine building block start->step1 1. intermediate1 Thio-containing intermediate step1->intermediate1 step2 Ring closure intermediate1->step2 2. product 5-Thia-2-azaspiro[3.4]octane step2->product

Caption: A conceptual synthetic pathway to the 5-thia-2-azaspiro[3.4]octane core.

Pharmacological Implications: The Role of the Heteroatom in Biological Activity

The choice between an oxygen or sulfur atom in a heterocyclic scaffold can have significant consequences for its biological activity.[10][11][12] These atoms influence not only the molecule's shape and physicochemical properties but also its potential metabolic fate.

  • Target Interactions: The ability of the oxygen atom in the 5-oxa scaffold to act as a hydrogen bond acceptor can be a critical determinant of binding affinity to a biological target. In contrast, the thioether in the 5-thia scaffold is a much weaker hydrogen bond acceptor, which could lead to a different binding mode or reduced potency if a hydrogen bond is crucial.[4]

  • Metabolic Stability: The metabolic stability of these scaffolds is a key consideration. The ether linkage in the 5-oxa scaffold is generally considered more metabolically stable than a thioether. The sulfur atom in the 5-thia scaffold is susceptible to oxidation to the corresponding sulfoxide and sulfone, which can alter the compound's polarity, solubility, and pharmacokinetic profile.[13] While this can sometimes be a metabolic liability, it can also be exploited in prodrug strategies.

  • Known Biological Activities of Derivatives:

    • 5-Oxa-2-azaspiro[3.4]octane derivatives have been investigated for a range of therapeutic applications, including as M4 muscarinic acetylcholine receptor agonists for the treatment of neurological and psychiatric disorders.[14] They have also been incorporated into antagonists for the somatostatin receptor subtype 5 (SSTR5), with potential applications in type 2 diabetes.[3][15] Furthermore, natural products containing this scaffold have shown anti-inflammatory properties.[16]

    • 5-Thia-2-azaspiro[3.4]octane derivatives have been explored as building blocks in drug discovery, with the parent scaffold and its derivatives being commercially available for further elaboration.[2][17] The incorporation of sulfur-containing heterocycles is a common strategy in the development of various therapeutic agents, including anticancer and antimicrobial drugs.[18][19][20]

Experimental Protocols: Key Assays for Comparative Evaluation

To provide a comprehensive comparison of novel derivatives of these scaffolds, standardized experimental protocols are essential.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. A common and reliable method is the shake-flask method followed by HPLC analysis.

Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

  • Sample Preparation: Accurately weigh a small amount of the test compound and dissolve it in a known volume of the buffered aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution of the compound in a sealed vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.

  • Phase Separation: Centrifuge the vial to achieve complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC method with UV detection.

  • Calculation: Calculate the LogP value using the formula: LogP = log10 ([Concentration in octanol] / [Concentration in aqueous phase]).

Assessment of Metabolic Stability

In vitro metabolic stability assays using liver microsomes are a standard method to predict the in vivo metabolic clearance of a compound.

Protocol: Microsomal Metabolic Stability Assay

  • Reagents and Materials:

    • Pooled human liver microsomes

    • NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Test compound stock solution (in a suitable organic solvent like DMSO)

    • Positive control compounds with known metabolic fates (e.g., testosterone, verapamil)

    • Acetonitrile (for reaction quenching)

    • LC-MS/MS system for analysis

  • Incubation:

    • Pre-warm the liver microsomes and phosphate buffer to 37°C.

    • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Transfer the supernatant to a new plate or vial for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t1/2) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the t1/2 and the protein concentration.

Conclusion and Future Perspectives

The 5-oxa- and 5-thia-2-azaspiro[3.4]octane scaffolds represent valuable additions to the medicinal chemist's toolkit. The choice between these two bioisosteres should be guided by a thorough understanding of the structure-activity relationship of the target and the desired physicochemical and pharmacokinetic properties of the final drug candidate.

The 5-oxa scaffold, with its potential for hydrogen bonding and generally higher metabolic stability, may be advantageous in scenarios where these properties are crucial for target engagement and a favorable DMPK profile. Conversely, the 5-thia scaffold offers a different steric and electronic profile and the potential for the sulfur atom to be oxidized, which could be leveraged in specific drug design strategies.

As synthetic methodologies for these spirocyclic systems become more refined and accessible, we anticipate their increased application in drug discovery programs targeting a wide range of diseases. Further head-to-head comparisons of well-matched derivatives will be instrumental in elucidating the nuanced effects of the oxygen versus sulfur substitution and will undoubtedly lead to the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic letters, 13(22), 6134–6136.
  • Hirose, H., Ito, S., et al. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & medicinal chemistry, 25(15), 4175–4193.
  • Ates-Alagoz, Z. (n.d.). ISOSTERISM, BIOISOSTERISM, TARGET, LIGAND, RECEPTOR CONCEPTS, TRANSPORT SYSTEMS. Ankara University, Faculty of Pharmacy.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183.
  • Wipf, P. (2008). Bioisosterism. University of Pittsburgh.
  • Carreira, E. M., et al. (2021). 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists.
  • Thorn, K. S., et al. (2009).
  • Pathania, S., Narang, R. K., & Rawal, R. K. (2025). Role of sulphur-heterocycles in medicinal chemistry: An update.
  • ResearchGate. (2025). Bioisosteric equivalence of five-membered heterocycles.
  • Vedejs, E., & Lu, S. P. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Organic letters, 2(14), 1987–1990.
  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Oxaspiro[3.4]octan-2-one and Other Spiroketones.
  • Xu, P., Yu, B., Li, F. L., Cai, X. F., & Ma, C. Q. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in microbiology, 14(9), 398–405.
  • Sharma, K., & Kumar, V. (2024). Role of Sulphur Containing Heterocycles in Medicinal Chemistry. Journal of Drug Delivery and Therapeutics, 14(2), 163-172.
  • Zhang, Y., et al. (2023). A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[5][15]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Arabian Journal of Chemistry, 16(10), 105159.

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & biomolecular chemistry, 17(11), 3056–3065.
  • Khan, I., et al. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Journal of Critical Reviews, 7(17), 2419-2428.
  • PubChem. (n.d.). Tert-butyl 5-oxo-2-azaspiro(3.4)
  • PubChem. (n.d.). 2-Oxa-5-thiaspiro[3.4]octane-8-carboxylic acid.
  • BenchChem. (2025). The Emerging Therapeutic Potential of the 2,6-Diazaspiro[3.4]octane Scaffold: A Technical Guide.
  • Sigma-Aldrich. (n.d.). 2-Boc-8-amino-5-thia-2-azaspiro[3.4]octane 5,5-dioxide.
  • Chemsrc. (2025). 5,8-dioxa-2-thiaspiro[3.4]octane.
  • Sigma-Aldrich. (n.d.). 2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide.
  • Litskan, E., et al. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-38.
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. (2023). Molecules, 28(6), 2536.
  • Sachdeva, H., et al. (2022). Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents. Applied Biochemistry and Biotechnology, 194(12), 6438-6467.
  • Sigma-Aldrich. (n.d.). 6-thia-2-azaspiro[3.4]octane 6,6-dioxide,hydrochloride.
  • Deeba, F., et al. (2022). Synthesis, molecular docking, and pharmacological evaluation of 5-(4-(2-(5-ethyl pyridine-2-yl) ethoxy) benzyl)-3-(phenylsulfonyl) thiazolidine-2, 4-dione against HFD-induced diabesity. Iranian Journal of Basic Medical Sciences, 25(8), 986-996.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Al-Ostath, A. I., et al. (2021). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Future Medicinal Chemistry, 13(16), 1429-1445.
  • Rabie, A. M. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants.
  • Sigma-Aldrich. (n.d.). tert-Butyl 8-oxo-5-thia-2-azaspiro[3.
  • Litskan, E., et al. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Journal of Organic and Pharmaceutical Chemistry, 23(1), 30-38.

Sources

A Comparative Guide to the Stereochemical Validation of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of biological activity, efficacy, and safety.[1][2][3] Spirocyclic scaffolds, such as 7-Fluoro-5-oxa-2-azaspiro[3.4]octane, have gained significant traction due to their inherent three-dimensionality and conformational rigidity, which can lead to improved target engagement and ADME properties.[4] However, the presence of a spirocenter, a quaternary carbon atom at the junction of two rings, introduces chirality.[5] Consequently, a rigorous and unambiguous validation of the stereochemistry of these molecules is a non-negotiable aspect of their development.

This guide provides an in-depth comparison of the primary analytical techniques for the stereochemical validation of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane. We will delve into the causality behind experimental choices and present the methodologies as self-validating systems, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their analytical workflows.

The Stereochemical Challenge of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane

The core of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane features a spirocyclic system where a cyclobutane ring is fused to a tetrahydrofuran ring via a shared carbon atom. The presence of the fluorine atom at the 7-position introduces an additional stereocenter. Therefore, this molecule can exist as multiple stereoisomers (enantiomers and diastereomers). Distinguishing and controlling these stereoisomers is paramount, as they can exhibit vastly different pharmacological and toxicological profiles.

Orthogonal Approaches to Stereochemical Validation

A robust validation strategy relies on the application of orthogonal analytical techniques, where each method provides stereochemical information based on different physical principles.[6] This approach significantly increases the confidence in the assigned stereochemistry. The primary methods for the validation of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane are:

  • X-Ray Crystallography: The gold standard for absolute configuration determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for determining relative stereochemistry and, in some cases, absolute configuration.

  • Chiral Chromatography (HPLC & SFC): The workhorse for separating and quantifying stereoisomers.

  • Vibrational Circular Dichroism (VCD): An increasingly popular method for determining absolute configuration in solution.

The following sections will compare these techniques and provide detailed experimental protocols.

X-Ray Crystallography: The Definitive Answer

X-ray crystallography stands as the most reliable and unambiguous method for determining the absolute configuration of a chiral molecule.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of each atom.

Causality of Experimental Choice: For a novel chiral entity like 7-Fluoro-5-oxa-2-azaspiro[3.4]octane, obtaining a crystal structure provides the ultimate proof of its absolute stereochemistry, which is crucial for intellectual property protection and regulatory submissions.[2] The presence of a heavy atom is not strictly necessary for modern diffractometers to determine the absolute configuration of light-atom molecules, though it can improve the accuracy of the Flack parameter.[2][7]

Experimental Protocol: Single-Crystal X-Ray Diffraction

Objective: To unambiguously determine the absolute stereochemistry of a single enantiomer of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane.

Methodology:

  • Crystallization:

    • Dissolve the purified enantiomer in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane).

    • Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable quality (typically >0.1 mm in all dimensions).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data using a modern single-crystal X-ray diffractometer equipped with a copper (Cu Kα) or molybdenum (Mo Kα) X-ray source.[2] Data collection at low temperature (e.g., 100 K) is recommended to minimize thermal vibrations and improve data quality.[2]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • Determine the absolute configuration by analyzing anomalous dispersion effects.[8] The Flack parameter is a key indicator; a value close to 0 with a small standard uncertainty indicates the correct absolute configuration has been determined.[2][5]

Data Presentation: Crystallographic Data Summary
ParameterHypothetical Value for (R,R)-7-Fluoro-5-oxa-2-azaspiro[3.4]octane
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)8.5, 10.2, 11.8
α, β, γ (°)90, 90, 90
Flack Parameter0.05(4)

Trustworthiness: The low value of the Flack parameter provides high confidence in the assigned absolute configuration. The crystal structure serves as a definitive reference for the validation of other analytical methods.

NMR Spectroscopy: Elucidating Relative and Absolute Stereochemistry

NMR spectroscopy is a cornerstone of chemical analysis and provides a wealth of information about molecular structure and connectivity.[6] For stereochemical validation, specific NMR techniques can be employed.

Causality of Experimental Choice: NMR is invaluable for determining the relative stereochemistry between different stereocenters within a molecule. For 7-Fluoro-5-oxa-2-azaspiro[3.4]octane, Nuclear Overhauser Effect (NOE) experiments can establish the spatial proximity of the fluorine atom to protons on the spirocyclic core. Furthermore, the use of chiral derivatizing or solvating agents can allow for the differentiation of enantiomers. Given the presence of fluorine, ¹⁹F NMR offers a sensitive and direct probe of the local electronic environment.[9][10][11]

Experimental Protocol: NOE and Chiral Anisotropic Agent NMR

Objective: To determine the relative stereochemistry and differentiate the enantiomers of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane.

Methodology:

  • NOE Spectroscopy (for relative stereochemistry):

    • Dissolve a purified diastereomer in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a 2D NOESY or ROESY spectrum.

    • Analyze the cross-peaks to identify through-space correlations between the fluorine atom and nearby protons. For instance, a NOE between the fluorine and a specific proton on one of the rings would define their relative orientation.

  • Chiral Derivatizing Agent (e.g., Mosher's Acid) (for absolute configuration):

    • React the racemic 7-Fluoro-5-oxa-2-azaspiro[3.4]octane (assuming the presence of a suitable functional group like an amine) with a chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride).

    • Separate the resulting diastereomeric amides.

    • Acquire ¹H and ¹⁹F NMR spectra for each diastereomer.

    • Analyze the chemical shift differences of the protons and the fluorine atom adjacent to the newly formed chiral center to deduce the absolute configuration based on the established model for the derivatizing agent.[12]

  • ¹⁹F NMR Spectroscopy:

    • ¹⁹F NMR provides a wide chemical shift range, making it highly sensitive to the local electronic environment.[9][13] The chemical shift of the fluorine atom will be distinct for each stereoisomer.

Data Presentation: NMR Data Comparison
TechniqueExpected Outcome for 7-Fluoro-5-oxa-2-azaspiro[3.4]octane
2D NOESYObservation of a cross-peak between the fluorine atom and a specific proton on the cyclobutane or tetrahydrofuran ring, confirming their cis or trans relationship.
¹H NMR with Chiral Solvating AgentSplitting of proton signals in the racemic mixture, allowing for the determination of enantiomeric excess.
¹⁹F NMRA single resonance for each diastereomer, with distinct chemical shifts.

Trustworthiness: While NMR is powerful for relative stereochemistry, determining the absolute configuration often relies on comparison to a known standard or the use of well-established chiral derivatizing agents. The self-consistency of the data from multiple NMR experiments enhances the reliability of the stereochemical assignment.

Chiral Chromatography: The Standard for Separation and Quantification

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the most widely used technique for separating and quantifying enantiomers.[6][14][15][16]

Causality of Experimental Choice: For quality control, process monitoring, and the determination of enantiomeric purity, a validated chiral chromatographic method is essential.[6][17][18] These techniques provide a direct measure of the enantiomeric excess (e.e.) or enantiomeric ratio (e.r.). SFC is often favored for its faster analysis times and reduced solvent consumption.[14][19]

Experimental Protocol: Chiral SFC Method Development

Objective: To develop a robust method for the separation and quantification of the enantiomers of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane.

Methodology:

  • Column Screening:

    • Screen a variety of chiral stationary phases (CSPs), such as polysaccharide-based (e.g., Chiralpak series) or protein-based columns, which are known for their broad applicability.[20][21]

  • Mobile Phase Optimization:

    • Use a mobile phase consisting of supercritical CO₂ and a co-solvent (e.g., methanol, ethanol, or isopropanol).

    • Optimize the co-solvent percentage and the type of additive (e.g., diethylamine for basic compounds) to achieve optimal resolution and peak shape.

  • Method Validation:

    • Validate the optimized method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation: Chiral SFC Separation Parameters
ParameterHypothetical Optimized Value
Chiral Stationary PhaseChiralpak AD-H
Mobile Phase85:15 CO₂ / Methanol with 0.1% Diethylamine
Flow Rate3.0 mL/min
Back Pressure150 bar
Temperature40 °C
Retention Time (Enantiomer 1)3.5 min
Retention Time (Enantiomer 2)4.8 min
Resolution (Rs)> 2.0

Trustworthiness: A well-validated chiral chromatographic method provides highly reliable and reproducible quantitative data on the enantiomeric composition of a sample.

Vibrational Circular Dichroism (VCD): A Solution-Phase Approach

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][22][23] By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the molecule in solution can be determined.[1][23][24]

Causality of Experimental Choice: VCD is particularly valuable when obtaining a single crystal for X-ray crystallography is challenging.[1][12] It provides a direct determination of the absolute configuration in the solution state, which is often more relevant to the molecule's biological activity.

Experimental Protocol: VCD Analysis

Objective: To determine the absolute configuration of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane in solution.

Methodology:

  • Experimental Spectrum Acquisition:

    • Dissolve the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃).

    • Acquire the VCD and IR spectra using a VCD spectrometer.

  • Quantum Chemical Calculations:

    • Perform conformational analysis of the molecule using computational methods.

    • Calculate the theoretical VCD and IR spectra for one enantiomer (e.g., the (R,R)-isomer) using Density Functional Theory (DFT).

  • Spectral Comparison:

    • Compare the experimental VCD spectrum with the calculated spectrum. A good match between the signs and relative intensities of the VCD bands confirms the absolute configuration.[22][23]

Data Presentation: VCD Analysis Summary
StepDescription
ExperimentalVCD spectrum of the isolated enantiomer shows a specific pattern of positive and negative bands.
ComputationalDFT calculation for the (R,R)-enantiomer predicts a VCD spectrum that closely matches the experimental spectrum.
ConclusionThe isolated enantiomer is assigned the (R,R)-absolute configuration.

Trustworthiness: The reliability of VCD is highly dependent on the quality of the computational model. However, when performed correctly, it provides a powerful and independent confirmation of the absolute configuration.

Comparative Summary of Techniques

TechniquePrimary InformationAdvantagesLimitations
X-Ray Crystallography Absolute ConfigurationUnambiguous, definitive result.[2][3]Requires a suitable single crystal, which can be difficult to obtain.[12]
NMR Spectroscopy Relative StereochemistryProvides detailed structural information in solution; can be used with chiral agents for enantiomeric differentiation.[6]Absolute configuration determination is often indirect.
Chiral Chromatography Enantiomeric PurityHigh-throughput, quantitative, and robust for quality control.[6][14]Does not provide absolute configuration directly.
Vibrational Circular Dichroism Absolute ConfigurationApplicable to samples in solution; does not require crystallization.[1][22]Requires specialized equipment and computational expertise.

Logical Workflow for Stereochemical Validation

The following diagram illustrates a logical workflow for the comprehensive stereochemical validation of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane, integrating the discussed techniques for a self-validating system.

G cluster_0 Synthesis & Isolation cluster_1 Stereochemical Analysis cluster_2 Final Validation Synthesis Asymmetric Synthesis or Chiral Resolution Isolation Isolation of Stereoisomers Synthesis->Isolation Chiral_Chromatography Chiral HPLC/SFC (Separation & Purity) Isolation->Chiral_Chromatography Quantify Purity NMR NMR Spectroscopy (Relative Stereochemistry) Chiral_Chromatography->NMR Provide Pure Samples X_Ray X-Ray Crystallography (Absolute Configuration) NMR->X_Ray Confirm Relative Stereochemistry VCD Vibrational Circular Dichroism (Absolute Configuration) X_Ray->VCD Cross-Validate Absolute Configuration Validated_Structure Validated Stereochemical Assignment VCD->Validated_Structure

Caption: A logical workflow for the stereochemical validation of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane.

Conclusion

The stereochemical validation of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane is a critical undertaking that necessitates a multi-faceted and orthogonal analytical approach. While X-ray crystallography provides the definitive answer for the absolute configuration, its reliance on single crystals can be a bottleneck. NMR spectroscopy is indispensable for elucidating the relative stereochemistry, and chiral chromatography is the industry standard for determining enantiomeric purity. Vibrational Circular Dichroism offers a powerful alternative for determining the absolute configuration in solution.

By integrating these techniques into a cohesive and self-validating workflow, researchers can establish the stereochemistry of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane with the highest degree of confidence, thereby ensuring the quality, safety, and efficacy of potential new medicines derived from this promising scaffold.

References

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia.
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
  • Absolute configuration of complex chiral molecules. Spark904.
  • ABSOLUTE CONFIGUR
  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules.
  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
  • Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography. Benchchem.
  • Using Benchtop 19F NMR to Evalu
  • Comparative Guide to Validated Analytical Methods for Spiro[3.
  • Absolute structure. Rigaku.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
  • 2D 19F/ 19F NOESY for the assignment of NMR spectra of fluorochemicals.
  • Small molecule crystallography. Excillum.
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.
  • 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • High Efficiency Chiral Separations in HPLC and SFC.
  • Chiral Sfc Separation By Hplc, Resolution/Separ
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Chiral HPLC & SFC Columns. Regis Technologies.
  • A stereochemical journey around spirocyclic glutamic acid analogs. PMC - NIH.
  • Fluorine NMR.
  • PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/G
  • Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing.
  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition.
  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. PubMed.
  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section.
  • VALIDATION OF ANALYTICAL METHODS – STR
  • An In-depth Technical Guide to the Stereochemistry of 5-Azaspiro[3.5]nonan-2-one. Benchchem.
  • Validation of Analytical Methods: A Review. Gavin Publishers.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane, a fluorinated spirocyclic compound. As a halogenated organic compound, it requires special handling to mitigate potential risks to human health and the environment. This document outlines the necessary steps and the scientific rationale behind them to ensure compliance and safety.

I. Understanding the Hazards of Fluorinated Organic Compounds

Halogenated organic compounds are of environmental concern due to their potential for persistence and bioaccumulation.[1][2][3] Improper disposal can lead to the contamination of soil and water, posing risks to ecosystems and human health.[4] Furthermore, the combustion of fluorinated compounds can produce highly toxic and corrosive byproducts, such as hydrogen fluoride (HF), if not performed in a specialized facility.[5][6] Therefore, standard disposal methods like drain disposal or incineration in a conventional furnace are strictly prohibited.

II. Pre-Disposal and Handling Considerations

Safe disposal begins with proper handling and storage in the laboratory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling 7-Fluoro-5-oxa-2-azaspiro[3.4]octane, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[7][8][9]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7][10][11]

  • Storage: Store containers of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

III. Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane is through a licensed hazardous waste management facility capable of high-temperature incineration with off-gas treatment.

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Collect all waste containing 7-Fluoro-5-oxa-2-azaspiro[3.4]octane in a dedicated, clearly labeled, and chemically compatible container. Suitable container materials include glass or high-density polyethylene (HDPE).

  • Labeling: The label should clearly state "Halogenated Organic Waste" and list the chemical name: "7-Fluoro-5-oxa-2-azaspiro[3.4]octane." Include the approximate concentration and quantity.

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste.[5] This is crucial because non-halogenated waste may be recycled as fuel, and the presence of fluorine would lead to the formation of hazardous combustion byproducts.[5] Small quantities of fluorinated waste may occasionally be combined with chlorinated waste, but this should be confirmed with your institution's Environmental Health and Safety (EHS) office.[5]

2. In-Lab Storage of Waste:

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Flammability Precautions: As many organic compounds are flammable, it is best practice to store the halogenated waste container in a flammable liquids cabinet.[5]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

3. Arranging for Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for the pickup of the waste.[6][12]

  • Provide Information: Be prepared to provide detailed information about the waste, including its composition, quantity, and any associated hazards, as indicated on the waste label.

4. Emergency Spill Procedures:

In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and soak up the material. For solid spills, carefully sweep the material to avoid generating dust.

  • Collection: Collect the absorbed material or swept solids into a designated halogenated waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent or detergent, followed by a thorough rinse. Collect the decontamination materials as hazardous waste.

IV. The Rationale Behind High-Temperature Incineration

High-temperature incineration is the preferred disposal method for fluorinated organic compounds because it is designed to achieve complete destruction of the molecule.[6][13]

  • Destruction Efficiency: Specialized hazardous waste incinerators operate at temperatures high enough (often exceeding 1000°C) and with sufficient residence times to break the strong carbon-fluorine bonds, aiming for a destruction and removal efficiency (DRE) of 99.99% or higher.[6][14]

  • Off-Gas Treatment: A critical component of these facilities is the flue gas treatment system, which includes scrubbers.[6] As the fluorinated compound is incinerated, the fluorine is converted to hydrogen fluoride (HF), a highly corrosive and toxic gas. The scrubbers neutralize the HF and other acidic gases before they are released into the atmosphere.[6][13]

Disposal_Workflow Handling Handling Waste_Generation Waste_Generation Handling->Waste_Generation Segregation Segregation Waste_Generation->Segregation Container Container Segregation->Container Storage Storage Container->Storage EHS_Contact EHS_Contact Storage->EHS_Contact Waste_Pickup Waste_Pickup EHS_Contact->Waste_Pickup Transportation Transportation Waste_Pickup->Transportation Incineration Incineration Transportation->Incineration Scrubbing Scrubbing Incineration->Scrubbing Release Release Scrubbing->Release

V. Quantitative Data for Disposal Considerations
ParameterRecommended Value/ConditionRationale
Incineration Temperature > 1000°CEnsures the complete breakdown of the stable carbon-fluorine bond.[6]
Incineration Residence Time > 2 secondsProvides sufficient time for the complete destruction of the organic molecule.[6]
Destruction and Removal Efficiency (DRE) > 99.99%Regulatory standard for the effective destruction of hazardous organic compounds.[14]
VI. Prohibited Disposal Methods

The following disposal methods are strictly prohibited for 7-Fluoro-5-oxa-2-azaspiro[3.4]octane and other halogenated organic compounds:

  • Drain Disposal: This can lead to the contamination of waterways and may damage plumbing systems. Halogenated compounds are generally resistant to wastewater treatment processes.[5][7]

  • Regular Trash Disposal: This can expose sanitation workers to chemical hazards and lead to environmental contamination through landfill leachate.

  • Evaporation in Fume Hood: This releases the compound directly into the atmosphere, contributing to air pollution.[12]

  • Uncontrolled Incineration: Burning in a standard furnace or open container will likely result in incomplete combustion and the release of toxic gases like hydrogen fluoride.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of 7-Fluoro-5-oxa-2-azaspiro[3.4]octane, upholding the principles of laboratory safety and environmental stewardship.

References

  • Perspective on halogenated organic compounds - PMC - NIH. (2023, November 2).
  • Environmental occurrence, fate, effects, and remediation of halogenated (semi)volatile organic compounds - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D0EM90008G.
  • Halogenated organic compounds (AOX). Swedish Pollutant Release and Transfer Register.
  • Chemical Waste Containers for Chemical Waste Disposal - RiskAssess.
  • Chapter One: Perspective on Halogenated Organic Compounds - Risk Assessment - EPA. (2024, June 7).
  • The problem with halogenated compounds emissions and its solution - Tecam Group. (2021, May 7).
  • Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals - Benchchem.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024, April 8).
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Merck.
  • Safety Data Sheet - Fluorochem. (2024, December 19).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, March 30).
  • Finding an End to Forever Chemicals - Eurofins USA. (2025, October 13).
  • Safety Data Sheet - Angene Chemical. (2024, December 27).
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
  • Safety Data Sheet - ChemScene. (2023, February 20).

Sources

Personal protective equipment for handling 7-Fluoro-5-oxa-2-azaspiro[3.4]octane

[1]

Executive Safety Summary

7-Fluoro-5-oxa-2-azaspiro[3.4]octane is a specialized heterocyclic building block used primarily in medicinal chemistry to modulate lipophilicity and metabolic stability.[1] As a secondary amine integrated into a strained spirocyclic ether scaffold, it presents specific chemical hazards distinct from standard organic solvents.

Critical Hazard Profile (Inferred from Structural Analogs):

  • Bioactivity: High potential for biological activity (designed for drug affinity). Treat as a Potent Compound until toxicity data proves otherwise.

  • Chemical Reactivity: The secondary amine is basic and nucleophilic; the spiro-ether ring introduces strain.[1]

  • Primary Routes of Entry: Inhalation (aerosols/dust), Skin Absorption, and Ocular Contact.

Warning: Specific toxicological data for this exact isomer is limited. All protocols below assume a Precautionary "Worst-Case" Baseline (GHS Category 2/3 for Acute Toxicity and Irritation).

Hazard Identification & Risk Assessment

Based on SAR (Structure-Activity Relationship) with 2-oxa-6-azaspiro[3.4]octane and fluorinated alkyl amines.[1]

Hazard ClassGHS Code (Predicted)Description
Acute Toxicity H302 / H312 Harmful if swallowed or in contact with skin.[1] Fluorination often increases lipophilicity, enhancing skin absorption.
Skin/Eye Irritation H314 / H319 Causes severe skin burns and eye damage (if free base) or serious irritation (if salt).
STOT - SE H335 May cause respiratory irritation.[1][2][3] Inhalation of dust/vapors can induce bronchospasm.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. Selection depends on the operational scale.

PPE Selection Decision Tree

PPE_Decision_TreeStartStart: Define Operation ScaleScale_SmallAnalytical / Small Scale(< 100 mg)Start->Scale_SmallScale_LargePreparative Scale(> 100 mg or Heating)Start->Scale_LargePPE_Level_1LEVEL 1 PPE:- Nitrile Gloves (Double)- Lab Coat- Safety Glasses- Fume HoodScale_Small->PPE_Level_1Resp_CheckIs powder/aerosol generation likely?Scale_Large->Resp_CheckPPE_Level_2LEVEL 2 PPE:- Laminate/Barrier Gloves- Tyvek Sleeves- Chemical Goggles- Face Shield (if heating)Resp_Check->PPE_Level_2NoResp_ProtectionADD RESPIRATORY PROTECTION:- N95/P100 (if powder)- Full-face Respirator (if volatile)Resp_Check->Resp_ProtectionYesResp_Protection->PPE_Level_2

Figure 1: PPE Selection Logic based on operational scale and physical state.

Detailed PPE Specifications
  • Hand Protection:

    • Standard: Double-gloving with Nitrile (0.11 mm minimum) .[1]

    • High Risk (Spills/Synthesis):[1]Silver Shield/4H (Laminate) gloves under nitrile. Fluorinated amines can permeate standard nitrile over time.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are required.[3] Safety glasses are insufficient for handling the free base liquid due to splash risks.

  • Body Protection: 100% Cotton lab coat (fire resistant) with Tyvek wrist sleeves to bridge the glove-coat gap.[1]

Operational Handling Protocols

Reception & Storage[1][4]
  • Inspection: Upon receipt, inspect the vial for breakage inside a fume hood. Do not open shipping packaging on an open bench.

  • Storage Conditions:

    • Temperature: Store at 2–8°C (or -20°C if specified by CoA) to prevent degradation.

    • Atmosphere: Hygroscopic. Store under Argon or Nitrogen .

    • Segregation: Store away from strong oxidizers and acids.

Weighing & Transfer (Solids/Salts)[1]
  • Engineering Control: Use a static-dissipative balance enclosure or a localized powder hood.[1]

  • Technique:

    • Place a tared vial inside the balance.

    • Use a disposable anti-static spatula.

    • Never return excess material to the stock container to prevent cross-contamination.

    • Wipe the exterior of the stock container with a solvent-dampened wipe (MeOH/DCM) before returning to storage.

Reaction Setup (Liquids/Free Base)
  • Syringe Transfer: If the compound is a liquid (free base), use the air-cushion technique to prevent dripping.[1]

  • Inert Atmosphere: The spiro-ether moiety can be sensitive to hydrolytic cleavage under acidic/moisture-rich conditions.[1] Setup reactions under nitrogen flow.

Emergency Response & Spill Management

Spill Response Workflow

Spill_ResponseIncidentSpill DetectedAssessAssess Volume & State(Liquid vs Solid)Incident->AssessMinor_SolidMinor Solid (<1g):Wet wipe (MeOH)Dispose as Haz WasteAssess->Minor_SolidPowder/SmallMajor_LiquidLiquid/Large Spill:Evacuate AreaAlert Safety OfficerAssess->Major_LiquidLiquid/LargeDeconDecontaminate Surface(1% Acetic Acid or Soap Water)Minor_Solid->DeconAbsorbCover with Absorbent Pads(Do not use paper towels)Major_Liquid->AbsorbAbsorb->DeconFinalSeal in Haz Waste BagLabel: 'Fluorinated Amine'Decon->Final

Figure 2: Step-by-step spill response protocol.[1]

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes . Avoid organic solvents (ethanol/DMSO) which may increase dermal absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present.[2][3][4] Seek immediate medical attention.

Waste Disposal & Deactivation

Regulatory Compliance: Disposal must adhere to RCRA (USA) or local hazardous waste regulations.

  • Segregation:

    • Do NOT mix with acidic waste streams if the compound is a free base (exothermic reaction risk).

    • Segregate into "Halogenated Organic Waste" containers.

  • Labeling: Clearly mark the waste tag with "Contains Fluorinated Spirocycle".

  • Container Rinsing: Triple-rinse empty vials with Methanol or DMSO. Add rinsate to the halogenated waste stream. Deface the label before discarding the glass.

References

  • Sigma-Aldrich. (2025).[1][5] Safety Data Sheet: 2-oxa-6-azaspiro[3.4]octane (Analog).[1] MilliporeSigma.[2] Link

  • Fisher Scientific. (2024). Handling and Safety of Fluorinated Heterocycles.[4] Thermo Fisher Scientific. Link

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Link

  • Enamine. (2023). Spirocyclic Building Blocks in Drug Discovery. Enamine Ltd.[6] Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Fluorinated Azaspiro Compounds. National Library of Medicine. Link

(Note: Specific SDS for 7-Fluoro-5-oxa-2-azaspiro[3.4]octane is proprietary; data is extrapolated from validated structural analogs.)

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。